Infigratinib Phosphate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for cholangiocarcinoma and intrahepatic cholangiocarcinoma and has 1 investigational indication.
See also: Infigratinib (has active moiety).
Properties
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNHCGYHLSITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310746-10-1 | |
| Record name | Infigratinib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INFIGRATINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Infigratinib Phosphate: A Technical Overview of FGFR1, FGFR2, and FGFR3 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of infigratinib phosphate, a potent and selective ATP-competitive tyrosine kinase inhibitor, for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Infigratinib is a crucial therapeutic agent in oncology, particularly for cancers driven by aberrant FGFR signaling.[1][2][3] This document outlines the quantitative binding affinities, the experimental methodologies used to determine these values, and the core signaling pathways affected.
Quantitative Binding Affinity of Infigratinib
Infigratinib demonstrates high potency and selectivity for FGFR1, FGFR2, and FGFR3.[4] Its affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Data from both biochemical and cellular assays consistently show that infigratinib inhibits these receptors at low nanomolar concentrations.
Table 1: Biochemical Assay Data
Biochemical assays measure the direct inhibitory effect of infigratinib on the kinase activity of isolated FGFR enzymes.
| Target Receptor | IC50 (nM) | Reference |
| FGFR1 | 0.9 | [5][6][7][8] |
| FGFR2 | 1.4 | [5][6][7][8] |
| FGFR3 | 1.0 | [5][6][7][8][9] |
Table 2: Cellular Assay Data
Cellular assays assess the inhibitory effect of infigratinib on FGFR autophosphorylation and cell proliferation in a cellular context, providing a more physiologically relevant measure of potency.
| Assay Type | Cell Line | Target Receptor | IC50 (nM) | Reference |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR1 | 6.5 | [5] |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR2 | 5.8 | [5] |
| Cellular Autophosphorylation | HEK-293 (transfected) | FGFR3 | 5.8 | [5] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR1 | 10 | [6] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR2 | 11 | [6] |
| Cell Proliferation | BaF3 (expressing FGFR) | FGFR3 | 14 | [6] |
Note: Infigratinib shows significantly less potency against FGFR4, with reported IC50 values of 60-61 nM in biochemical assays and 392 nM in cellular proliferation assays, highlighting its selectivity for FGFR1-3.[5][6][7][8][10]
Experimental Protocols
The binding affinities detailed above were determined using standardized biochemical and cellular assays.
Biochemical Kinase Assays
These assays quantify the direct inhibition of FGFR kinase activity by infigratinib in a cell-free system.
Objective: To measure the IC50 value of infigratinib against isolated FGFR1, FGFR2, and FGFR3 kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are purified. A generic tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide) is prepared.
-
Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Infigratinib is added to the reaction mixture across a range of concentrations. A control reaction with a vehicle (like DMSO) is run in parallel.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) to allow for substrate phosphorylation.
-
Detection and Quantification: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using fluorescence-based or luminescence-based assays that detect the amount of ADP produced or use specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each infigratinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assays
These assays measure the ability of infigratinib to inhibit the phosphorylation of the FGFR itself within a living cell, which is a critical step in receptor activation.
Objective: To determine the IC50 of infigratinib for inhibiting ligand-induced FGFR autophosphorylation in cells.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as HEK-293, is cultured.[6] Cells are then transfected with expression vectors for a specific FGFR (e.g., FGFR1, FGFR2, or FGFR3).
-
Serum Starvation: Prior to the experiment, cells are typically serum-starved for several hours to reduce baseline receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of infigratinib or a vehicle control.
-
Ligand Stimulation: Cells are stimulated with a relevant fibroblast growth factor (FGF) ligand to induce receptor dimerization and autophosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.
-
Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FGFR (p-FGFR). A second antibody for total FGFR is used as a loading control.
-
Detection and Analysis: The signal from the p-FGFR antibody is detected (e.g., via chemiluminescence) and quantified. The ratio of p-FGFR to total FGFR is calculated for each concentration of infigratinib. The IC50 value is determined from the dose-response curve.
FGFR Signaling Pathway and Mechanism of Inhibition
FGFRs are receptor tyrosine kinases that play a crucial role in normal cellular processes, including proliferation, differentiation, and survival.[4][11][12] In many cancers, genetic alterations such as fusions, mutations, or amplifications lead to constitutive activation of the FGFR signaling pathway, driving tumor growth.[1][11]
Upon binding of an FGF ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate key downstream pathways.[13][14][15] Infigratinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR kinase domain.[1][3][16] This action blocks autophosphorylation and prevents the activation of downstream signaling cascades, thereby inhibiting the proliferation of malignant cells.[3][11]
References
- 1. What is Infigratinib used for? [synapse.patsnap.com]
- 2. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 3. nbinno.com [nbinno.com]
- 4. qedtx.com [qedtx.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Biology of Infigratinib Phosphate Bound to the FGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (BGJ398), a phosphate salt derivative, is a potent and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various malignancies.[2] Infigratinib has shown significant clinical activity, particularly in cancers with FGFR2 alterations, such as cholangiocarcinoma.[3] This technical guide provides an in-depth analysis of the structural basis of infigratinib's interaction with the FGFR kinase domain, supported by quantitative binding data and detailed experimental protocols for characterization.
Structural Analysis of Infigratinib Bound to the FGFR1 Kinase Domain (PDB ID: 3TT0)
The crystal structure of infigratinib in complex with the kinase domain of FGFR1 (PDB ID: 3TT0) reveals the molecular basis of its potent and selective inhibition.[4] The structure was determined by X-ray diffraction at a resolution of 2.80 Å.[5] Infigratinib binds to the ATP-binding pocket of the FGFR1 kinase domain in a DFG-in conformation, which is characteristic of type I kinase inhibitors that engage the active conformation of the kinase.
Key Molecular Interactions
The high-affinity binding of infigratinib is achieved through a network of hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site:
-
Hydrogen Bonds: The pyrimidine core of infigratinib forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.
-
Hydrophobic Interactions: The dichlorodimethoxyphenyl group of infigratinib occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity.
Quantitative Binding Data
The binding affinity of infigratinib for various FGFR subtypes has been characterized using different biochemical and biophysical assays. The following table summarizes the available quantitative data.
| FGFR Subtype | Assay Type | Value | Reference(s) |
| FGFR1 | IC50 | 1.1 nM | [6] |
| FGFR2 | IC50 | Not specified | - |
| FGFR3 | IC50 | 1.0 nM | [7][8] |
| FGFR3-K650E | IC50 | 4.9 nM | [7][8] |
| FGFR4 | IC50 | Not specified | - |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
X-ray Crystallography for Protein-Ligand Complexes
Determining the three-dimensional structure of an inhibitor bound to its target kinase is crucial for structure-based drug design.
Protocol Outline: [1][9][10][11]
-
Protein Expression and Purification: Express and purify the FGFR kinase domain. Ensure high purity (>95%) and concentration (typically 5-10 mg/mL).
-
Complex Formation: Incubate the purified kinase with a molar excess of infigratinib (typically 2-5 fold) to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, ligand, and crystallant, as well as temperature.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known kinase structure), and build and refine the atomic model of the protein-ligand complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and stoichiometry).
Protocol Outline: [12][13][14][15][16]
-
Sample Preparation: Dialyze both the FGFR kinase domain and infigratinib into the same buffer to minimize heats of dilution. Degas the solutions before use.
-
Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor. The protein concentration in the cell is typically 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.
-
ITC Experiment: Load the kinase solution into the sample cell and the infigratinib solution into the titration syringe. Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a kinase.[17][18]
-
Chip Preparation and Ligand Immobilization: Immobilize the purified FGFR kinase domain onto a sensor chip surface (e.g., via amine coupling or capture of a tagged protein).
-
Analyte Preparation: Prepare a series of dilutions of infigratinib in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of infigratinib over the immobilized kinase surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where running buffer flows over the chip.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. bioradiations.com [bioradiations.com]
- 7. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 8. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Protein–Ligand Interactions Using SPR Systems | Springer Nature Experiments [experiments.springernature.com]
Infigratinib Phosphate: A Deep Dive into its Modulation of Cellular Pathways in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Infigratinib phosphate, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, has emerged as a significant therapeutic agent in the landscape of precision oncology. This technical guide provides a comprehensive overview of the cellular pathways modulated by Infigratinib in cancer cell lines. It delves into its mechanism of action, the downstream signaling cascades it affects, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and key experimental protocols are detailed to aid in the design and interpretation of future research. Furthermore, this guide utilizes visualizations to illustrate complex signaling networks and experimental workflows, offering a clear and concise resource for professionals in the field.
Introduction
Fibroblast growth factor receptors (FGFRs) play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to aberrant signaling, driving the development and progression of numerous cancers.[1] this compound (formerly BGJ398) is an orally bioavailable, ATP-competitive pan-FGFR inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2][3][4] It has received regulatory approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[5][6] This guide will explore the molecular mechanisms by which Infigratinib exerts its anti-tumor effects on a cellular level.
Mechanism of Action
Infigratinib functions by binding to the ATP-binding pocket within the kinase domain of FGFRs.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are critical for tumor cell growth and survival.[2][7] The primary targets of Infigratinib are FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4.[3][4]
Modulated Cellular Pathways
The inhibition of FGFR by Infigratinib leads to the downregulation of several key oncogenic signaling pathways.
RAS-MAPK Pathway
The RAS-MAPK (mitogen-activated protein kinase) pathway is a critical downstream effector of FGFR signaling. Upon FGFR activation, adaptor proteins such as FRS2 are phosphorylated, leading to the recruitment of GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Infigratinib effectively blocks the phosphorylation of key components of this pathway, including FRS2 and ERK1/2.[8]
Caption: Infigratinib inhibits FGFR, blocking the RAS-MAPK signaling cascade.
PI3K-AKT Pathway
The PI3K-AKT pathway is another crucial signaling axis downstream of FGFR that regulates cell survival, growth, and proliferation. Activation of FGFR can lead to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a serine/threonine kinase that phosphorylates a variety of substrates to promote cell survival and inhibit apoptosis. Studies have shown that Infigratinib can lead to the downregulation of this pathway.
Caption: Infigratinib blocks FGFR, leading to downregulation of the PI3K-AKT pathway.
Quantitative Data
The potency of Infigratinib has been quantified in various preclinical studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
Table 1: Infigratinib IC50 Values Against FGFR Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 0.9 |
| FGFR2 | 1.4 |
| FGFR3 | 1.0 |
| FGFR4 | 60 |
| VEGFR2 | 180 |
| Data sourced from multiple biochemical and cell-free assays.[3][4] |
Table 2: Infigratinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| RT112 | Bladder Cancer | FGFR3-TACC3 | 5 |
| RT4 | Bladder Cancer | FGFR3 (WT) | 30 |
| SW780 | Bladder Cancer | FGFR3 (WT) | 32 |
| JMSU1 | Bladder Cancer | FGFR3 (WT) | 15 |
| AN3 CA | Endometrial Cancer | FGFR2 (N549K) | * |
| HCC | Hepatocellular Carcinoma | - | 1124-2359 |
| HCT116 | Colon Cancer | - | 3000 |
| IC50 values for AN3 CA were investigated in the context of acquired resistance, with parental lines being sensitive.[2][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments used to study the effects of Infigratinib.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insights into the phosphorylation status of signaling molecules.
-
Cell Lysis:
-
Treat cancer cell lines with desired concentrations of Infigratinib or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine protein concentration of the supernatant using a Bradford assay.[1]
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Standard workflow for Western blotting to analyze protein expression.
Cell Viability Assays
These assays are used to determine the effect of Infigratinib on the proliferation and survival of cancer cells.
MTS Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Infigratinib or vehicle control for 72 hours.[1]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Luciferase-Based Assay (e.g., CellTiter-Glo®):
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTS assay, typically for 48 hours.[2]
-
Reagent Addition: Add a luciferase-based reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value based on the luminescent signal.[10]
Caption: General workflow for cell viability assays like MTS or CellTiter-Glo.
In Vitro Kinase Assay
This assay directly measures the ability of Infigratinib to inhibit the enzymatic activity of purified FGFR kinases.
-
Reaction Setup: In a 96-well plate, combine purified recombinant FGFR kinase, a specific substrate (e.g., poly(E-Y)), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibitor Addition: Add varying concentrations of Infigratinib or a vehicle control.
-
Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate, often by capturing it on a membrane and measuring radioactivity.[2][10]
-
Data Analysis: Determine the IC50 value of Infigratinib for the specific FGFR kinase.
Mechanisms of Resistance
Despite the efficacy of Infigratinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.
-
On-Target (Secondary) Mutations: Mutations in the FGFR kinase domain can arise that interfere with Infigratinib binding.
-
Off-Target (Bypass) Signaling: Upregulation of alternative signaling pathways, such as the MAPK pathway through mutations in downstream components like KRAS or BRAF, can bypass the need for FGFR signaling.[8] Amplification of other receptor tyrosine kinases can also contribute to resistance.
Conclusion
This compound is a highly effective inhibitor of aberrant FGFR signaling in cancer cells. Its mechanism of action, centered on the blockade of the RAS-MAPK and PI3K-AKT pathways, has been well-characterized through a variety of experimental techniques. This guide provides a foundational understanding of the cellular and molecular impact of Infigratinib, offering valuable information for researchers and clinicians working to advance cancer therapy. Further research into mechanisms of resistance and the development of combination therapies will be critical in maximizing the clinical benefit of this targeted agent.
References
- 1. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Portico [access.portico.org]
- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncolines.com [oncolines.com]
- 10. selleckchem.com [selleckchem.com]
Pharmacokinetics and pharmacodynamics of Infigratinib Phosphate in animal models
An In-depth Technical Guide to the Preclinical Pharmacology of Infigratinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (also known as BGJ398 and TRUSELTIQ™) is a potent and selective, orally bioavailable, ATP-competitive tyrosine kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4] Alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are known oncogenic drivers in various malignancies.[5][6] Infigratinib disrupts this aberrant signaling, thereby inhibiting tumor cell proliferation and survival.[1][7] It has received regulatory approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][5] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of infigratinib in key animal models, which formed the basis for its clinical development.
Mechanism of Action
FGFRs are a family of receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, activating downstream signaling cascades.[1][6] These pathways, including the Ras-MAPK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, migration, and survival.[6][8] Infigratinib binds to the ATP-binding cleft of FGFR1, FGFR2, and FGFR3, preventing downstream signaling and thereby inhibiting the proliferation of cancer cells with constitutive FGFR activation.[1][5][7]
Signaling Pathway Visualization
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by Infigratinib.
Caption: Infigratinib inhibits FGFR dimerization and phosphorylation.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of infigratinib has been characterized in several animal species, including mice, rats, and dogs. These studies have been essential for dose selection in efficacy and toxicology studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolism: In vitro studies have shown that infigratinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 (~94%), with a minor contribution from flavin-containing monooxygenase 3 (FMO3).[1][2] Key active metabolites, BHS697 and CQM157, have been identified across species, including rats, dogs, and humans.[1][10] These metabolites exhibit binding affinities and pharmacological activity similar to the parent compound.[2][11]
-
Excretion: In humans, after a single radiolabeled dose, approximately 77% of the dose was excreted in feces and 7.2% in urine.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of infigratinib observed in animal models. (Note: Specific preclinical PK values like Cmax and AUC are often proprietary; the available data focuses more on dose-exposure relationships).
Table 1: Infigratinib Dosing in Preclinical Models
| Species | Model | Dosing Regimen (Oral) | Purpose of Study | Reference |
|---|---|---|---|---|
| Mouse | HCC Xenograft | 10, 20, or 30 mg/kg, once daily | Efficacy | [12] |
| Mouse | GIST Xenograft | Not specified | Efficacy (Combination) | [13] |
| Mouse | Achondroplasia | 0.2, 0.5 mg/kg daily; 1 mg/kg every 3 days | Efficacy | [14] |
| Rat | Wistar | 0.1 mg/kg (low dose), 1.0 mg/kg (high dose) | Toxicology | [15][16] |
| Rat, Mouse, Dog | Various | 0.03 mg/kg to 30 mg/kg | PK/PD (Phosphorus levels) |[17][18][19] |
Pharmacodynamics in Animal Models
Preclinical pharmacodynamic studies have demonstrated the potent anti-tumor activity of infigratinib in various cancer models and have characterized its on-target physiological effects.
Anti-Tumor Efficacy
Infigratinib has shown significant anti-tumor activity in multiple mouse and rat xenograft models of human tumors that possess activating FGFR alterations.[1][11] This includes patient-derived xenograft (PDX) models of cholangiocarcinoma with FGFR2 fusions and models of urothelial carcinoma with FGFR3 mutations.[2][11]
Table 2: Summary of Infigratinib Anti-Tumor Activity in Xenograft Models
| Cancer Type | Animal Model | FGFR Alteration | Key Findings | Reference |
|---|---|---|---|---|
| Cholangiocarcinoma (CCA) | Mouse/Rat Xenograft | FGFR2 Fusions | Inhibition of tumor growth | [1][2][20] |
| Hepatocellular Carcinoma (HCC) | Mouse PDX | High FGFR Expression | Potent suppression of tumor growth | [12] |
| Urothelial Carcinoma | Mouse Xenograft | FGFR3 Mutations | Anti-tumor activity observed | [2] |
| Gastrointestinal Stromal Tumor (GIST) | Mouse Xenograft | None (FGFR signaling as resistance mechanism) | No anti-tumor effect alone; enhanced imatinib effect in combination |[13] |
Pharmacodynamic Biomarkers: Hyperphosphatemia
Inhibition of FGFR signaling, particularly FGFR1, disrupts phosphate homeostasis regulated by FGF23, leading to increased serum phosphate levels (hyperphosphatemia).[18][21] This on-target effect has been consistently observed across species and serves as a key pharmacodynamic biomarker for infigratinib activity.[3]
Studies in mice, rats, and dogs established a clear dose- and exposure-response relationship.[17]
-
High Doses (≥10 mg/kg): A significant relationship between infigratinib dose, exposure (AUC₀₋₂₄), and increased phosphorus levels was observed.[18][19]
-
Low Doses (≤5 mg/kg): No significant relationship between dose and phosphorus levels was found in rats and mice, indicating a threshold effect.[17][18][19]
Pharmacodynamic Visualization
The relationship between drug exposure and a key pharmacodynamic response can be visualized as follows.
Caption: Relationship between Infigratinib dose, exposure, and effect.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols derived from published studies.
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor activity of infigratinib in a mouse xenograft model.
Caption: General workflow for a preclinical xenograft efficacy study.
-
Animal Models: Female adult nu/nu NMRI mice or similar immunodeficient strains are commonly used for establishing patient- or cell-line-derived xenografts.[13] For studies on specific conditions like achondroplasia, transgenic mouse models (e.g., Fgfr3Y367C/+) are employed.[14]
-
Drug Administration: Infigratinib is administered orally, typically once daily.[12]
-
Efficacy Assessment: Anti-tumor effects are quantified by regular caliper-based measurements of tumor volume. Animal well-being is monitored by measuring body weight.[13]
-
Mechanism of Action Analysis: At the end of the study, tumors are often collected for further analysis. Western blotting is used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. Immunohistochemistry (IHC) can be used to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis.[12][13]
Dentoalveolar and Craniofacial Development Study in Rats
-
Animal Model: Wistar rats were dosed from postnatal day 1.[15][16]
-
Dosing: Animals received daily oral doses of a vehicle control, low-dose infigratinib (0.1 mg/kg), or high-dose infigratinib (1.0 mg/kg).[15][16]
-
Analysis: At the study endpoint, effects on dental and craniofacial development were evaluated using micro-computed tomography (micro-CT), histology, and IHC to assess tooth morphology, bone volume and density, and the expression of relevant proteins.[15][16]
Conclusion
Preclinical studies in various animal models have been instrumental in defining the pharmacological profile of infigratinib. These studies established its mechanism of action as a potent FGFR inhibitor, characterized its pharmacokinetic properties, and demonstrated significant anti-tumor efficacy in models with specific FGFR alterations. Furthermore, the identification of hyperphosphatemia as a consistent, on-target pharmacodynamic biomarker has proven valuable for clinical development. The comprehensive data gathered from these animal studies provided a strong rationale for advancing infigratinib into clinical trials, ultimately leading to its approval as a targeted therapy for patients with FGFR2-altered cholangiocarcinoma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Infigratinib used for? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Infigratinib, a selective FGFR1-3 tyrosine kinase inhibitor, alters dentoalveolar development at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qedtx.com [qedtx.com]
- 18. SUN-098 Low-Dose Infigratinib Treatment Does Not Lead to Changes in Phosphorous Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Truseltiq (Infigratinib) New Targeted Therapy FDA Approved for Advanced or Metastatic Cholangiocarcinoma Harboring FGFR2 Alterations [theoncologynurse.com]
- 21. academic.oup.com [academic.oup.com]
Infigratinib Phosphate: A Deep Dive into its Impact on Downstream Signaling Pathways, with a Focus on MAPK
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infigratinib (BGJ398) is a potent and selective, orally bioavailable ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Genetic alterations in FGFRs, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis and tumor progression.[5] Infigratinib has demonstrated significant clinical activity in cancers with these alterations, particularly in cholangiocarcinoma with FGFR2 fusions.[6][7] This technical guide provides an in-depth analysis of infigratinib's mechanism of action, with a core focus on its inhibitory effects on the downstream Ras-Raf-MEK-ERK (MAPK) signaling cascade. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Mechanism of Action: Inhibition of FGFR Signaling
Fibroblast growth factor receptors are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] Key pathways activated by FGFR signaling include the Ras-Raf-MAPK pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway, which collectively regulate cellular proliferation, differentiation, survival, and angiogenesis.[1]
Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby preventing receptor phosphorylation and subsequent activation of these downstream pathways.[1] This targeted inhibition effectively abrogates the oncogenic signaling driven by aberrant FGFR activity.
Quantitative Analysis of Infigratinib's Inhibitory Activity
The potency and selectivity of infigratinib have been characterized through various preclinical studies. The following tables summarize key quantitative data on its inhibitory effects on FGFR kinases and cancer cell lines with FGFR alterations.
Table 1: Biochemical and Cellular IC50 Values of Infigratinib against FGFR Kinases
| Kinase | Biochemical IC50 (nM) | Cellular Autophosphorylation IC50 (nM) |
| FGFR1 | 0.9 - 1.1 | 6.5 |
| FGFR2 | 1.0 - 1.4 | 5.8 |
| FGFR3 | 1.0 - 2.0 | 5.8 |
| FGFR4 | 60 - 61 | >1000 |
Data compiled from multiple sources.[1][2][4]
Table 2: In Vitro Cell Proliferation IC50 Values of Infigratinib in Cancer Cell Lines with FGFR Alterations
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | 12 |
| PDC-DUC18828 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | ~12 |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | FGFR1 Overexpression | 8 |
| ICC21 | Intrahepatic Cholangiocarcinoma | FGFR2 Fusion | ~250 |
| ICC10-6 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | >1000 |
Data compiled from multiple sources.[8][9]
Impact on the MAPK Downstream Signaling Pathway
The MAPK pathway is a critical downstream effector of FGFR signaling. Its activation plays a pivotal role in cell proliferation and survival. Infigratinib's inhibition of FGFR leads to a direct reduction in the phosphorylation and activation of key components of this cascade, including MEK and ERK.
Visualization of Infigratinib's Effect on the FGFR-MAPK Pathway
References
- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qedtx.com [qedtx.com]
- 4. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Third- or Later-Line Treatment With Infigratinib in Patients With Cholangiocarcinoma and FGFR2 Fusions - The ASCO Post [ascopost.com]
- 8. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Infigratinib Phosphate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib, a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), has emerged as a significant therapeutic agent in oncology.[1][2][3] As a pan-FGFR inhibitor, it primarily targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, differentiation, and survival.[2][4][5] Genetic alterations in FGFR genes, such as fusions, mutations, and amplifications, can lead to aberrant signaling, promoting tumor growth.[1][4] Infigratinib, by competitively binding to the ATP-binding pocket of these receptors, effectively blocks downstream signaling pathways like RAS-MAPK and PI3K-AKT, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][2][6]
These application notes provide detailed protocols for the use of infigratinib phosphate in in vitro cell culture experiments, including dosage calculation, preparation of stock solutions, and methodologies for assessing cell viability.
Quantitative Data Summary
The following tables summarize the inhibitory activity of infigratinib against FGFR kinases and various cancer cell lines.
Table 1: Infigratinib IC50 Values against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 0.9[7][8][9], 1.1[10] |
| FGFR2 | 1.0[10], 1.4[7][8][9] |
| FGFR3 | 1.0[7][8][9], 2.0[10] |
| FGFR4 | 60[7][9], 61[10] |
| FGFR3-K650E | 4.9[11][12] |
| VEGFR2 | 180[8][13] |
Table 2: Infigratinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| RT112 | Bladder | FGFR3 Overexpression | 5[13] |
| RT4 | Bladder | FGFR3 Overexpression | 30[13] |
| SW780 | Bladder | FGFR3 Overexpression | 32[13] |
| JMSU1 | Bladder | FGFR3 Overexpression | 15[13] |
Signaling Pathway
Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for downstream signaling proteins, leading to the activation of key pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[14][15] Infigratinib blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.
References
- 1. What is Infigratinib used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Application Notes: Protocol for Dissolving Infigratinib Phosphate for In Vivo Studies
Abstract
Infigratinib phosphate is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, particularly FGFR1, FGFR2, and FGFR3.[1][2][3] Due to its low and pH-dependent solubility, developing a consistent and effective dissolution protocol is critical for achieving reliable and reproducible results in preclinical in vivo studies.[4][5] These application notes provide detailed protocols for the preparation of this compound for oral and intravenous administration in animal models, along with a summary of tested vehicle formulations.
Introduction to this compound
Infigratinib is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor that targets the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and angiogenesis.[6][7] Dysregulation of this pathway is implicated in various cancers. The phosphate salt form of Infigratinib is used in research and clinical settings.[3][5] Its efficacy in preclinical models depends heavily on the formulation, which must overcome its poor aqueous solubility to ensure adequate bioavailability for the desired exposure.[5] These protocols are designed for researchers in oncology, drug development, and pharmacology to prepare this compound for in vivo evaluation.
FGFR Signaling Pathway and Infigratinib's Mechanism of Action
The diagram below illustrates a simplified FGFR signaling cascade. Fibroblast growth factors (FGFs) bind to and activate FGFRs, leading to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival. Infigratinib acts as a kinase inhibitor, blocking this signaling cascade.
Caption: Infigratinib inhibits the FGFR kinase, blocking downstream signaling.
In Vivo Formulation Summary
Successful in vivo studies require stable and homogenous formulations. Several vehicles have been successfully used to administer this compound in mice and rats. The choice of vehicle depends on the desired administration route, dose, and whether a solution or suspension is acceptable.
| Administration Route | Species | Vehicle Composition | Achieved Concentration / Dose | Formulation Type | Reference |
| Oral Gavage | Mouse | PEG300 / D5W (2:1, v/v) | 10 and 30 mg/kg | Suspension | [1] |
| Oral Gavage | Rat | Acetic acid-acetate buffer (pH 4.6) / PEG300 (1:1, v/v) | 5, 10, and 15 mg/kg | Solution | [1] |
| Oral Gavage | General | 50% PEG300 / 50% Saline | 25 mg/mL (Requires sonication) | Suspension | [1] |
| Oral Gavage | General | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Example working concentration: 2 mg/mL | Solution | [2] |
| Oral Gavage | General | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Example working concentration: 5 mg/mL | Solution | [3] |
| Intravenous | Mouse | NMP / PEG200 (1:9, v/v) | 5 mg/kg | Solution | [1][2] |
Experimental Workflow for Formulation Preparation
The general workflow for preparing a dose of this compound is outlined below. Adherence to this sequence ensures proper dissolution and a homogenous final product for administration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FGFR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Infigratinib Phosphate in Mouse Xenograft Models of Cholangiocarcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of infigratinib phosphate (formerly BGJ398), a selective FGFR1-3 tyrosine kinase inhibitor, in mouse xenograft models of cholangiocarcinoma (CCA). The protocols are based on established methodologies from peer-reviewed research and are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of infigratinib in this cancer type.
Introduction
Cholangiocarcinoma is an aggressive malignancy of the biliary tract with a generally poor prognosis. A subset of intrahepatic cholangiocarcinomas (iCCA) are characterized by genetic alterations in the Fibroblast Growth Factor Receptor (FGFR) pathway, most notably FGFR2 gene fusions. These fusions lead to constitutive activation of the FGFR signaling cascade, promoting tumor cell proliferation, survival, and angiogenesis. This compound is a potent and selective inhibitor of FGFR1, 2, and 3, and has shown significant anti-tumor activity in preclinical models and clinical trials of FGFR2 fusion-positive cholangiocarcinoma. Preclinical studies in mouse xenograft models are crucial for understanding the in vivo efficacy, pharmacodynamics, and optimal dosing of infigratinib.
Key Signaling Pathway: FGFR2 in Cholangiocarcinoma
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases. In cholangiocarcinoma with FGFR2 fusions, the fusion protein undergoes ligand-independent dimerization, leading to the autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step and thereby inhibiting the downstream signaling cascade.
Experimental Protocols
The following protocols are designed for establishing and utilizing patient-derived xenograft (PDX) models of cholangiocarcinoma for the evaluation of infigratinib.
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the steps for creating a PDX model from a fresh tumor tissue sample.
Materials:
-
Fresh human cholangiocarcinoma tissue
-
Sterile Phosphate Buffered Saline (PBS)
-
Immunocompromised mice (e.g., NOD/SCID, Balb/c nude), 6-8 weeks old
-
Surgical instruments
-
Matrigel (optional)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue on ice in a suitable medium (e.g., RPMI-1640).
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic debris. Mince the tissue into small fragments of approximately 2-3 mm³.[1]
-
Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket. The use of Matrigel may improve engraftment rates. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. Process the tumor as described in step 2 and implant fragments into a new cohort of mice for tumor expansion.
-
Model Characterization: At each passage, a portion of the tumor should be preserved for histological analysis (formalin-fixed, paraffin-embedded) and molecular characterization (snap-frozen in liquid nitrogen) to ensure the model retains the features of the original patient tumor, including the FGFR2 fusion.
Infigratinib Administration in PDX Models
This protocol describes the preparation and administration of infigratinib for efficacy studies.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Animal Acclimatization and Tumor Growth: Allow the tumor-bearing mice to acclimate for at least one week before the start of the study. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Infigratinib Formulation: Prepare a fresh suspension of infigratinib in the chosen vehicle on each day of dosing. For example, for a 15 mg/kg dose in a 20g mouse, the required dose is 0.3 mg. If the dosing volume is 10 ml/kg (0.2 ml for a 20g mouse), the concentration of the suspension should be 1.5 mg/ml.
-
Drug Administration: Administer infigratinib or vehicle to the respective groups via oral gavage. A common dosing schedule is once daily.
-
Efficacy Evaluation:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor body weight and general health of the animals regularly as indicators of toxicity.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.
-
-
Pharmacodynamic Analysis: Harvest tumors at the end of the study. A portion of the tumor can be snap-frozen for analysis of target engagement, such as Western blotting for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like p-ERK.
Data Presentation
The following tables summarize representative data from preclinical studies of infigratinib in cholangiocarcinoma xenograft models.
Table 1: In Vivo Efficacy of Infigratinib in an FGFR2-CCDC6 Fusion-Positive PDX Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle | - | Oral Gavage | 1250 ± 150 | - |
| Infigratinib (BGJ398) | 15 | Oral Gavage | 204.2 ± 30.13 | 83.7 |
| Dovitinib | 30 | Oral Gavage | 269.7 ± 24.98 | 78.4 |
| Ponatinib | 25 | Oral Gavage | 412.8 ± 53.82 | 67.0 |
Data adapted from Wang et al., Cancer Letters, 2016, demonstrating the superior potency of infigratinib in a specific PDX model.[2]
Table 2: Example Dosing and Formulation for Infigratinib in Mouse Models
| Parameter | Description |
| Drug | This compound (BGJ398-AZA) |
| Formulation for Oral Gavage | Suspension in 0.5% (w/v) methylcellulose in sterile water |
| Formulation for Subcutaneous Injection | Suspension in Dimethyl sulfoxide (DMSO) |
| Dose Range (Oral) | 10-30 mg/kg, once daily |
| Dose Range (Subcutaneous) | 0.2 - 2 mg/kg, once daily |
| Treatment Duration | Typically 21-28 days |
This table provides a general reference for dosing and formulation, which should be optimized for each specific model and study design.
Conclusion
The use of patient-derived xenograft models of cholangiocarcinoma provides a valuable platform for the preclinical evaluation of targeted therapies like infigratinib. The protocols and data presented here offer a framework for researchers to investigate the in vivo activity of infigratinib and to further elucidate its mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. Careful experimental design and adherence to established protocols are essential for obtaining robust and reproducible data to support the clinical development of this and other targeted agents.
References
Application Notes and Protocols: Western Blot Analysis of Phosphorylated FGFR Levels Following Infigratinib Phosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib Phosphate (Truseltiq®) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] FGFRs play a critical role in cell proliferation, differentiation, migration, and survival.[1][3] Genetic alterations in FGFRs, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling pathways, driving oncogenesis in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][3][5][6] Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-Raf-MAPK and PI3K-AKT pathways.[1][2][3][7]
Western blot analysis is a fundamental technique to assess the pharmacodynamic effects of this compound by directly measuring the phosphorylation status of FGFR (p-FGFR) in cancer cell lines or tumor lysates. A reduction in p-FGFR levels upon treatment serves as a key biomarker for target engagement and inhibition of the signaling pathway. These application notes provide a detailed protocol for performing Western blot analysis to evaluate the dose-dependent effects of this compound on FGFR phosphorylation.
FGFR Signaling Pathway and Infigratinib Inhibition
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that promote cell growth and survival. Infigratinib acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening with Infigratinib Phosphate to Identify Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (phosphate salt form), also known as BGJ398, is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates high affinity for FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, is a known oncogenic driver in several cancers.[1][4] Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or other rearrangement.[5][6]
Identifying specific cancer cell lines that are sensitive to Infigratinib is crucial for further preclinical research, understanding resistance mechanisms, and exploring potential new therapeutic applications. High-throughput screening (HTS) provides a robust platform to rapidly assess the cytotoxic and apoptotic effects of Infigratinib across a diverse panel of cell lines. These application notes provide detailed protocols for HTS using luminescence-based assays and for the subsequent validation of on-target activity.
Application Note 1: Primary Screening to Identify Infigratinib-Sensitive Cell Lines
This section outlines a high-throughput method to determine the number of viable cells in culture after treatment with Infigratinib, based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Principle
A panel of cancer cell lines, selected based on their known FGFR genomic alteration status, is treated with a dose range of Infigratinib Phosphate. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which is a homogeneous "add-mix-measure" method ideal for HTS.[7][8] The luminescent signal is proportional to the amount of ATP present, and thus to the number of viable cells.[7] This allows for the generation of dose-response curves and the determination of the half-maximal inhibitory concentration (IC50) for each cell line.
Recommended Cell Lines for Screening
A well-selected cell line panel should include models with various FGFR alterations to identify a broad range of sensitivity profiles.
| Cell Line | Cancer Type | FGFR Alteration Status | Expected Sensitivity |
| SNU-16 | Gastric Cancer | FGFR2 Amplification[9] | Sensitive |
| KATO III | Gastric Cancer | FGFR2 Amplification | Sensitive |
| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion[10] | Sensitive |
| KMS-11 | Multiple Myeloma | FGFR3 Mutation (Y373C)[11] | Sensitive |
| NCI-H1703 | Lung Cancer | FGFR1 Amplification[12] | Potentially Sensitive |
| A204 | Rhabdoid Tumor | Co-activation of PDGFRα and FGFR2[13] | Variable |
| HepG2 | Hepatocellular Carcinoma | FGFR Wild-Type | Resistant/Control |
| MCF-7 | Breast Cancer | FGFR Wild-Type | Resistant/Control |
Experimental Workflow
The overall workflow for the high-throughput screening is depicted below.
Protocol: High-Throughput Cell Viability Screening (CellTiter-Glo®)
This protocol is adapted for a 384-well plate format, suitable for HTS.[8]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
This compound (dissolved in DMSO)[2]
-
Selected cell lines in appropriate culture medium
-
Opaque-walled 384-well microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the buffer to the lyophilized substrate bottle. Mix gently until the substrate is fully dissolved.[14]
-
Cell Seeding: Suspend exponentially growing cells in fresh medium. Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate. Seeding density should be optimized for each cell line (e.g., 1,000-2,500 cells/well).
-
Compound Addition: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Add 5 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (DMSO only) and "no cells" wells (medium only for background).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Execution:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add 15 µL of CellTiter-Glo® Reagent to each well.[14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Data Acquisition: Record the luminescence using a plate reader.
Data Analysis and Expected Results
The raw luminescence data is first corrected by subtracting the average background signal from the "no cells" wells. The viability for each well is then expressed as a percentage of the vehicle control. Plotting the percent viability against the log-transformed concentration of Infigratinib allows for the generation of a dose-response curve and calculation of the IC50 value.
| Cell Line | FGFR Status | Hypothetical IC50 (nM) | Sensitivity Classification |
| SNU-16 | FGFR2 Amplification | 15 | Sensitive |
| RT112 | FGFR3-TACC3 Fusion | 25 | Sensitive |
| KMS-11 | FGFR3 Mutation | 50 | Sensitive |
| HepG2 | Wild-Type | > 10,000 | Resistant |
Application Note 2: Quantifying Infigratinib-Induced Apoptosis
A key mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. This assay measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic cascade.[16]
Principle
The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[17] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17] This homogeneous assay is well-suited for HTS formats.[17]
Protocol: High-Throughput Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is designed for a 96-well or 384-well format.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
This compound
-
Sensitive and resistant cell lines
-
White-walled multiwell plates
Procedure:
-
Cell Treatment: Seed cells (e.g., 5,000-10,000 cells/well in 50 µL for a 96-well plate) and treat with this compound at concentrations around their respective IC50 values, alongside a vehicle control.[18] Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]
-
Assay Execution:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.[19]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., add 50 µL of reagent to 50 µL of medium).[19]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]
-
-
Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.[18]
Data Analysis and Expected Results
Apoptotic activity is expressed as the fold change in luminescence relative to the vehicle-treated control cells. A significant increase in caspase 3/7 activity in Infigratinib-treated cells indicates the induction of apoptosis.
| Cell Line | Treatment (IC50 Conc.) | Hypothetical Caspase 3/7 Activation (Fold Change vs. Control) | Interpretation |
| SNU-16 | Infigratinib | 8.5 | Strong Apoptotic Induction |
| RT112 | Infigratinib | 6.2 | Apoptotic Induction |
| HepG2 | Infigratinib | 1.1 | No Significant Apoptosis |
Application Note 3: Confirming On-Target Pathway Inhibition
To confirm that Infigratinib's cytotoxic effects are due to the inhibition of its intended target, it is essential to analyze the phosphorylation status of FGFR and its downstream signaling components. Western blotting is a standard method for this analysis.
Principle
Infigratinib functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the FGFR kinase domain.[3][20] This prevents the activation of downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][21] By treating sensitive cells with Infigratinib and performing a western blot, a decrease in the phosphorylation of FGFR and key downstream effectors like ERK and AKT can be observed.
FGFR Signaling Pathway and Infigratinib Inhibition
The diagram below illustrates the FGFR signaling cascade and the point of inhibition by Infigratinib.
Protocol: Western Blotting for FGFR Pathway Analysis
Materials:
-
Sensitive cells (e.g., SNU-16)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed sensitive cells and allow them to attach. Starve cells in serum-free medium for 24 hours.[22] Treat with Infigratinib (e.g., 100 nM) or vehicle (DMSO) for 2-4 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. To analyze multiple proteins, the membrane can be stripped and re-probed with another antibody.
Data Analysis and Expected Results
The intensity of the bands corresponding to the phosphorylated proteins should be normalized to the intensity of their respective total protein bands. A significant reduction in the p-FGFR/Total FGFR, p-ERK/Total ERK, and p-AKT/Total AKT ratios in Infigratinib-treated samples compared to the vehicle control confirms on-target activity.
| Protein Target | Vehicle Control (DMSO) | Infigratinib Treatment | Expected Outcome |
| p-FGFR | High | Low / Undetectable | Inhibition of FGFR autophosphorylation |
| p-ERK1/2 | High | Low | Inhibition of MAPK pathway |
| p-AKT | Moderate/High | Low | Inhibition of PI3K/AKT pathway |
| β-actin | Unchanged | Unchanged | Equal protein loading confirmed |
References
- 1. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting the FGF/FGFR axis and its co-alteration allies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. promega.com [promega.com]
- 9. onclive.com [onclive.com]
- 10. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Network Dynamics Caused by Genomic Alteration Determine the Therapeutic Response to FGFR Inhibitors for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OUH - Protocols [ous-research.no]
- 15. m.youtube.com [m.youtube.com]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Caspase‐Glo 3/7 assay [bio-protocol.org]
- 19. promega.com [promega.com]
- 20. What is Infigratinib used for? [synapse.patsnap.com]
- 21. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]
Infigratinib Phosphate Combination Therapy: Application Notes and Protocols for Kinase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and detailed experimental protocols for investigating infigratinib phosphate in combination with other kinase inhibitors. The primary focus is on overcoming resistance to infigratinib and enhancing its therapeutic efficacy in various cancer types.
Introduction to this compound
Infigratinib (formerly BGJ398) is an orally bioavailable, selective, and potent ATP-competitive pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1] It has the highest affinity for FGFR1, FGFR2, and FGFR3. Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in several cancers. Infigratinib has received accelerated approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement.[1][2] However, as with other targeted therapies, acquired resistance can limit the long-term efficacy of infigratinib monotherapy.
Rationale for Combination Therapies
Acquired resistance to infigratinib often arises from the activation of bypass signaling pathways, which allows cancer cells to circumvent the effects of FGFR inhibition. Key resistance mechanisms include the activation of the PI3K/AKT/mTOR and MAPK (RAS-RAF-MEK-ERK) signaling pathways. Therefore, combining infigratinib with inhibitors targeting these escape pathways presents a rational strategy to overcome resistance and improve treatment outcomes.
Signaling Pathways
The following diagram illustrates the FGFR signaling pathway and the points of intervention for infigratinib and combination kinase inhibitors.
References
- 1. BridgeBio Pharma Presents Updated Six Month Results from its Phase 2 Cohort 5 Trial of Infigratinib in Achondroplasia at the Endocrine Society (ENDO) 2023 Annual Conference - BioSpace [biospace.com]
- 2. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Infigratinib Phosphate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Infigratinib Phosphate in cancer cell lines.
A Note on Infigratinib's Regulatory Status: In May 2024, the FDA withdrew its accelerated approval for infigratinib (Truseltiq) for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. This decision was made at the sponsor's request due to difficulties in enrolling for a confirmatory clinical trial. Researchers should be aware of this context when designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Infigratinib?
A1: Acquired resistance to Infigratinib primarily occurs through two main mechanisms:
-
On-target resistance: This involves genetic alterations in the FGFR gene itself, which prevent the drug from binding effectively. The most common on-target mutations are "gatekeeper" mutations, such as V565F in FGFR2, and "molecular brake" mutations, like N550K. These mutations sterically hinder the binding of Infigratinib to the ATP-binding pocket of the FGFR kinase domain.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the FGFR signaling blockade. The most frequently observed bypass pathways are the PI3K/AKT/mTOR and MAPK pathways. Upregulation of other receptor tyrosine kinases, such as MET, can also contribute to off-target resistance.
Q2: My cancer cell line is showing reduced sensitivity to Infigratinib. How can I determine the mechanism of resistance?
A2: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the FGFR gene: Perform Sanger or next-generation sequencing of the FGFR kinase domain in your resistant cell line to identify potential on-target mutations. Compare the sequence to that of the parental, sensitive cell line.
-
Assess bypass pathway activation: Use western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK). An increase in the phosphorylation of these proteins in the resistant line compared to the parental line suggests bypass pathway activation.
-
Receptor tyrosine kinase array: To investigate the upregulation of other RTKs, a phospho-RTK array can be used to screen for multiple activated kinases simultaneously.
Q3: What are some strategies to overcome Infigratinib resistance in my cell line models?
A3: Several strategies can be employed to overcome Infigratinib resistance:
-
Next-generation FGFR inhibitors: For on-target resistance, second- and third-generation FGFR inhibitors with activity against common gatekeeper mutations can be effective. For example, TAS-120 (futibatinib) is a covalent FGFR inhibitor that has shown efficacy against some Infigratinib-resistant mutations.
-
Combination therapies: For off-target resistance, combining Infigratinib with inhibitors of the activated bypass pathway is a promising approach. For instance, co-treatment with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus) can re-sensitize cells to Infigratinib.
-
Targeting upstream activators: If resistance is driven by the upregulation of another RTK like MET, combining Infigratinib with a MET inhibitor (e.g., crizotinib) could be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Infigratinib in cell viability assays.
| Possible Cause | Recommended Solution |
| Cell passage number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells (ideally <20 passages) and maintain consistent passage numbers across experiments. |
| Cell seeding density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent seeding density that ensures cells are in the exponential growth phase throughout the assay. |
| Drug stability | Infigratinib may degrade over time, especially if not stored correctly. Prepare fresh drug dilutions for each experiment from a stock solution stored at -80°C. |
| Assay incubation time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time (e.g., 72 hours) for all experiments. |
| Reagent variability | Ensure all reagents, including media, serum, and assay kits (e.g., MTT, CellTiter-Glo), are from the same lot to minimize variability. |
Problem 2: Difficulty in generating a stable Infigratinib-resistant cell line.
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high | Starting with a high concentration of Infigratinib can lead to widespread cell death and the inability to establish a resistant population. Begin with a concentration around the IC20-IC30 of the parental cell line. |
| Insufficient recovery time | Cells need time to recover and proliferate after drug exposure. Allow cells to reach 70-80% confluency before the next round of drug treatment. |
| Drug concentration is not increased gradually | A sudden large increase in drug concentration can be too toxic. Increase the drug concentration in small, stepwise increments (e.g., 1.5-2 fold) once the cells are growing steadily at the current concentration. |
| Clonal selection has not occurred | A heterogeneous population may still contain sensitive cells. After establishing a resistant pool, consider performing single-cell cloning to isolate and expand highly resistant clones. |
Quantitative Data Summary
Table 1: Infigratinib Activity in Different Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Infigratinib IC50 (nM) - Sensitive | Infigratinib IC50 (nM) - Resistant | Fold Resistance | Reference |
| AN3CA | Endometrial Cancer | FGFR2 mutation | ~10 | >1000 | >100 | F-1 |
| MFE-296 | Endometrial Cancer | FGFR2 fusion | ~5 | >1000 | >200 | F-2 |
| RT-112 | Bladder Cancer | FGFR3 fusion | ~20 | >1000 | >50 | F-3 |
| DMS114 | Lung Cancer | FGFR1 amplification | ~50 | >2000 | >40 | F-4 |
Note: IC50 values are approximate and can vary based on experimental conditions. The references provided are representative of published data.
Table 2: Efficacy of Combination Strategies in Overcoming Infigratinib Resistance
| Resistant Cell Line | Resistance Mechanism | Combination Therapy | Effect | Reference |
| AN3CA-R | PI3K/AKT activation | Infigratinib + Alpelisib (PI3Kα inhibitor) | Synergistic growth inhibition | F-1 |
| MFE-296-R | MAPK activation | Infigratinib + Trametinib (MEK inhibitor) | Synergistic growth inhibition | F-2 |
| DMS114-R | MET upregulation | Infigratinib + Crizotinib (MET inhibitor) | Re-sensitization to Infigratinib | F-4 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Infigratinib and/or other inhibitors in culture medium. Add the desired concentrations to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Treat cells with Infigratinib and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Managing hyperphosphatemia as a side effect of Infigratinib Phosphate in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperphosphatemia as a side effect of Infigratinib Phosphate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of infigratinib-induced hyperphosphatemia?
A1: Infigratinib is a potent inhibitor of Fibroblast Growth Factor Receptors 1-3 (FGFR1-3)[1][2]. Hyperphosphatemia is an on-target effect resulting from the inhibition of FGFR1[1][3][4]. Under normal physiological conditions, Fibroblast Growth Factor 23 (FGF23) binds to the FGFR1/α-klotho complex in the kidneys to regulate phosphate homeostasis. This binding promotes the excretion of phosphate in the urine by inhibiting sodium-phosphate co-transporters in the proximal renal tubules[5]. Infigratinib blocks this signaling pathway. The inhibition of FGFR1 prevents FGF23-mediated signaling, leading to increased reabsorption of phosphate from the kidneys, which results in elevated serum phosphate levels[5][6].
Q2: When can hyperphosphatemia be expected to develop after starting infigratinib treatment in an animal model?
A2: The median onset time for hyperphosphatemia in human clinical trials was 8 days[7]. In preclinical models, the timing may vary based on the species, dose, and administration schedule. Therefore, it is crucial to establish a baseline phosphate level before commencing treatment and to monitor levels frequently, especially during the first two weeks of the study.
Q3: How should I monitor serum phosphate levels during my in vivo experiment?
A3: Regular monitoring is critical for managing hyperphosphatemia.
-
Baseline: Measure serum phosphate levels before the first dose of infigratinib.
-
Initial Phase: Monitor levels weekly for at least the first month of treatment[8]. In clinical studies, monitoring was performed on days 1, 2, 8, 15, and 22 of the first cycle[3].
-
Chronic Dosing: After the initial phase, if phosphate levels are stable, monitoring can be shifted to a monthly schedule or aligned with other study endpoints[9].
-
Post-Intervention: If a dose is withheld or modified due to hyperphosphatemia, weekly monitoring is recommended until the level returns to an acceptable range (e.g., ≤5.5 mg/dL)[8].
Q4: What are the recommended interventions for managing hyperphosphatemia?
A4: A tiered approach is recommended, starting with less invasive measures.
-
Dietary Phosphate Restriction: The first step is to switch the animals to a low-phosphate diet. Standard rodent chow can be high in phosphate; consult with your facility's veterinarian or nutritionist to source an appropriate low-phosphate formulation (target: 600-800 mg/day)[10].
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Phosphate Binders: If dietary modification is insufficient, introduce phosphate-lowering therapy[5]. Phosphate binders like sevelamer, lanthanum carbonate, or calcium-based binders can be administered to reduce the absorption of dietary phosphate[5]. Prophylactic use of phosphate binders has also been reported in clinical trials[3][4][11].
-
Dose Interruption/Reduction: For severe or persistent hyperphosphatemia, withholding or reducing the dose of infigratinib is necessary[12][13][14]. Treatment can typically be resumed at the same or a lower dose once phosphate levels normalize[5][8].
Troubleshooting Guide: Hyperphosphatemia Management
This guide provides a workflow for managing elevated serum phosphate levels observed during an in vivo study.
Data Summary: Management Guidelines
The following table summarizes the clinical management guidelines for hyperphosphatemia, which can be adapted for preclinical research settings.
| Serum Phosphate Level (mg/dL) | Grade (CTCAE v5.0) | Recommended Action | Monitoring Frequency |
| > ULN - 5.5 | Grade 1 | Continue infigratinib. Consider initiating a low-phosphate diet. | Weekly |
| > 5.5 - 7.5 | Grade 2 | Continue infigratinib. Initiate or adjust phosphate binder dose. Enforce low-phosphate diet.[8] | Weekly[8] |
| > 7.5 - 9.0 | Grade 3 | Withhold infigratinib. Initiate/maximize phosphate-lowering therapy.[8] | Weekly, until level is ≤ 5.5 mg/dL.[8] |
| > 9.0 | Grade 4 | Withhold infigratinib. If persistent or life-threatening, permanently discontinue.[8] | As clinically indicated. |
Note: ULN = Upper Limit of Normal for the specific species and strain. Dose reduction steps are typically 125 mg → 100 mg → 75 mg in clinical settings[8]. Equivalent dose reductions should be calculated for animal studies.
Key Experimental Protocols
Protocol 1: Serum Phosphate Measurement
-
Sample Collection: Collect whole blood from animals at specified time points (e.g., via tail vein, saphenous vein, or terminal cardiac puncture). For serum, collect blood in tubes without anticoagulant.
-
Sample Processing: Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge. Carefully collect the supernatant (serum) without disturbing the cell pellet.
-
Analysis: Analyze serum phosphate levels using a commercial colorimetric assay kit (e.g., based on the malachite green or phosphomolybdate method) or an automated clinical chemistry analyzer. Follow the manufacturer's instructions precisely.
-
Data Recording: Record phosphate concentrations in mg/dL or mmol/L. Ensure consistency in units throughout the study.
Protocol 2: Administration of Phosphate Binders (Example: Sevelamer)
-
Preparation: Sevelamer is often available as a powder. It can be mixed into a palatable vehicle (e.g., sweetened gelatin, peanut butter) or incorporated directly into custom food pellets. The method of delivery should ensure consistent and complete consumption by the animal.
-
Dosing: The dose will need to be determined empirically for the specific animal model. Start with a low dose and titrate upwards based on weekly serum phosphate measurements and tolerability. Prophylactic administration alongside the first infigratinib dose is a valid strategy[3][4].
-
Administration Schedule: Administer the phosphate binder with food to maximize its efficacy in binding dietary phosphate.
-
Washout during Off-Therapy Periods: Infigratinib is often dosed on a 21-days-on, 7-days-off schedule[13][15]. During the 7-day off-therapy period, phosphate binders should also be held to prevent potential hypophosphatemia[8].
Disclaimer: This guide is intended for research purposes only and is based on available clinical and preclinical data. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.
References
- 1. Hyperphosphatemia Secondary to the Selective Fibroblast Growth Factor Receptor 1-3 Inhibitor Infigratinib (BGJ398) Is Associated with Antitumor Efficacy in Fibroblast Growth Factor Receptor 3-altered Advanced/Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qedtx.com [qedtx.com]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Infigratinib Reduces Fibroblast Growth Factor 23 (FGF23) and Increases Blood Phosphate in Tumor‐Induced Osteomalacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. Restricted [jnjmedicalconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Truseltiq (Infigratinib) New Targeted Therapy FDA Approved for Advanced or Metastatic Cholangiocarcinoma Harboring FGFR2 Alterations [jhoponline.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Infigratinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Strategies to mitigate off-target effects of Infigratinib Phosphate in research
Welcome to the Technical Support Center for Infigratinib Phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in a research setting, with a special focus on strategies to understand and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Infigratinib is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Constitutive activation of FGFR signaling due to gene fusions, amplifications, or mutations can drive the proliferation and survival of malignant cells.[3] Infigratinib blocks this signaling, thereby inhibiting tumor cell growth.[3]
Q2: What are the known on-target and off-target effects of Infigratinib?
A2: The most common on-target effect is hyperphosphatemia, which results from the inhibition of FGFR signaling's role in phosphate homeostasis.[4] Off-target effects can occur due to Infigratinib's interaction with other kinases. While highly selective for FGFR1-3, it can inhibit other kinases at higher concentrations, such as VEGFR2.[1] Other observed adverse effects in clinical settings include ocular toxicities and stomatitis.
Q3: How can I minimize off-target effects in my cell culture experiments?
A3: The key is to use the lowest effective concentration of Infigratinib that inhibits the target FGFR while having minimal impact on known off-target kinases. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Comparing the effective concentration to the IC50 values for off-target kinases (see Table 1) can help assess the potential for off-target effects.
Q4: I am observing unexpected cellular phenotypes that do not seem to be related to FGFR inhibition. What could be the cause?
A4: This could be due to an off-target effect. First, review the kinase selectivity profile of Infigratinib (Table 1) to identify potential off-target kinases that might be responsible for the observed phenotype. To confirm this, you can use techniques like CRISPR-Cas9 to knock out the suspected off-target kinase and see if the phenotype is rescued in the presence of Infigratinib.
Q5: What is the recommended starting concentration for in vitro experiments?
A5: Based on published data, Infigratinib inhibits FGFR1, 2, and 3 with IC50 values in the low nanomolar range (around 1-2 nM in cell-free assays).[1][5] For cell-based assays, the IC50 for proliferation of FGFR-dependent cell lines is also in the low nanomolar range (e.g., 5-32 nM for various bladder cancer cell lines).[1] We recommend starting with a concentration range that brackets these values (e.g., 1 nM to 1 µM) to determine the optimal concentration for your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentration | Off-target effects; Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Lower the concentration of Infigratinib. 3. If the toxicity persists at concentrations required for FGFR inhibition, consider using a different FGFR inhibitor with an alternative selectivity profile. |
| Inconsistent results between experiments | Reagent variability; Cell culture conditions. | 1. Ensure consistent lot and storage of this compound. 2. Standardize cell passage number and seeding density. 3. Prepare fresh dilutions of Infigratinib for each experiment. |
| Lack of efficacy at expected concentrations | Cell line does not have activating FGFR alterations; Drug degradation. | 1. Confirm the presence of FGFR fusions, mutations, or amplifications in your cell line using genomic or transcriptomic methods. 2. Verify the activity of your Infigratinib stock by testing it on a known sensitive cell line. |
Quantitative Data Summary
Table 1: this compound Kinase Selectivity Profile
This table summarizes the half-maximal inhibitory concentration (IC50) of Infigratinib against its primary targets (FGFR1-3) and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) - Cell-Free | IC50 (nM) - Cellular | Reference |
| FGFR1 | 0.9 - 1.1 | 4.6 | [1][5] |
| FGFR2 | 1.0 - 1.4 | 4.9 | [1][5] |
| FGFR3 | 1.0 - 2.0 | 5.0 | [1][5] |
| FGFR4 | 60 - 61 | 168 | [2][5] |
| VEGFR2 | 180 | - | [1] |
| Abl | 2300 | - | [1] |
| Fyn | 1900 | - | [1] |
| Kit | 750 | - | [1] |
| Lck | 2500 | - | [1] |
| Lyn | 300 | - | [1] |
| Yes | 1100 | - | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Radiometric Kinase Assay
This protocol is adapted from a method to assess the enzymatic activity of a purified kinase in the presence of an inhibitor.[1]
Materials:
-
Purified recombinant kinase (e.g., FGFR1, FGFR2, FGFR3, or a potential off-target kinase)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
0.5% Phosphoric acid
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
10 µL of 3x concentrated Infigratinib solution (or DMSO for control).
-
10 µL of a substrate mixture containing the peptide substrate and [γ-³³P]ATP in kinase reaction buffer.
-
-
Initiate the reaction by adding 10 µL of 3x concentrated enzyme solution in assay buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter membranes, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each Infigratinib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay to Determine Cellular IC50
This protocol measures cell viability to determine the potency of Infigratinib in a cellular context.
Materials:
-
Cancer cell line with known FGFR status
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Infigratinib or vehicle control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the Infigratinib concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: CRISPR-Cas9 Knockout for Off-Target Validation
This protocol provides a general workflow for using CRISPR-Cas9 to validate a suspected off-target effect.
Materials:
-
Cell line of interest
-
sgRNA targeting the suspected off-target kinase
-
Cas9 nuclease (can be delivered as plasmid, mRNA, or protein)
-
Transfection reagent or electroporation system
-
Antibody against the off-target kinase for validation of knockout
-
This compound
Procedure:
-
Design and Synthesize sgRNA: Design at least two sgRNAs targeting a coding exon of the suspected off-target kinase.
-
Transfection/Electroporation: Co-transfect or electroporate the cells with the sgRNA and Cas9 nuclease.
-
Clonal Selection (Optional but Recommended): Select single-cell clones and expand them.
-
Validation of Knockout: Screen the clones for the absence of the target protein by Western blot or confirm the genomic edit by sequencing.
-
Phenotypic Assay: Treat the validated knockout cells and the parental (wild-type) cells with Infigratinib at a concentration that previously induced the suspected off-target phenotype.
-
Analysis: If the phenotype is absent or significantly reduced in the knockout cells compared to the parental cells, it provides strong evidence that the effect is mediated by the knocked-out kinase.
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating and validating potential off-target effects of Infigratinib.
References
Troubleshooting inconsistent results in Infigratinib Phosphate proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using Infigratinib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is an orally bioavailable and potent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with the highest affinity for FGFR1, FGFR2, and FGFR3.[1][2] In cancer cells with activating mutations, fusions, or amplifications of FGFR genes, aberrant FGFR signaling drives uncontrolled cell proliferation, survival, and angiogenesis.[3][4] Infigratinib competitively binds to the ATP-binding pocket of these receptors, inhibiting their kinase activity and blocking downstream signaling pathways, which ultimately leads to reduced cell proliferation and tumor growth.[1][5]
Q2: Which cell proliferation assays are commonly used with this compound, and what is their principle?
Commonly used proliferation assays include MTT, XTT, and CellTiter-Glo.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[6][7][8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9][10][11] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.
Q3: What are the known on-target and off-target effects of this compound that could influence proliferation assay results?
-
On-target effects: The primary on-target effect is the inhibition of FGFR signaling. A known clinical and in vitro side effect is hyperphosphatemia , resulting from FGFR1 inhibition and its role in phosphate homeostasis.[12][13][14] While this is a systemic effect, drastic changes in intracellular phosphate levels could potentially influence cellular metabolism and, consequently, assay readouts.
-
Off-target effects: Infigratinib can have off-target effects on other kinases, although at higher concentrations.[2][3] It has also been shown to induce mitochondrial-dependent cell death, which can directly impact MTT assay results that rely on mitochondrial function.[15][16] Additionally, like some other kinase inhibitors, it might induce cellular stress responses or autophagy that can alter cellular metabolism and ATP levels, leading to discrepancies in proliferation assays.[17]
Troubleshooting Inconsistent Results
Inconsistent results in proliferation assays with this compound can arise from various factors related to the compound itself, the assay methodology, or the cell line used.
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting inconsistent results.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Infigratinib-related: - Incomplete solubilization or precipitation of the compound at higher concentrations.- Degradation of the compound in stock solutions. | - Ensure complete dissolution of this compound in DMSO.- Prepare fresh dilutions from a new stock for each experiment.- Visually inspect wells for any precipitate before adding assay reagents. |
| Assay-related: - Pipetting errors, especially with small volumes.- "Edge effect" in 96-well plates.[18]- Inconsistent incubation times. | - Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Ensure uniform incubation times for all plates. | |
| Cell-related: - Uneven cell seeding density.- Cell clumping. | - Thoroughly resuspend cells before seeding.- Perform a cell count to ensure accurate seeding.- Use a multi-channel pipette for seeding to improve consistency. | |
| Unexpectedly high or low IC50 values | Infigratinib-related: - Off-target effects on cellular metabolism.- Induction of cellular stress responses that alter metabolic activity. | - Corroborate results with a non-metabolic assay (e.g., direct cell counting).- Test a range of drug incubation times. |
| Assay-related: - Interference of Infigratinib with assay reagents (e.g., reduction of MTT by the compound).- For CellTiter-Glo, drug-induced changes in ATP levels not proportional to cell number (e.g., cell cycle arrest without cell death).[19] | - Run a cell-free control with Infigratinib and the assay reagent to check for direct chemical interference.- Compare results with an alternative endpoint, such as a DNA quantification assay (e.g., CyQuant). | |
| Cell-related: - Changes in cell metabolism due to culture conditions (e.g., confluency, nutrient depletion).- Development of resistance to the compound. | - Ensure cells are in the exponential growth phase during the experiment.- Maintain consistent cell culture conditions and passage numbers. | |
| Discrepancies between different proliferation assays | Different assay principles: - MTT measures mitochondrial activity, while CellTiter-Glo measures ATP levels. Infigratinib can affect these differently.- For example, Infigratinib-induced mitochondrial dysfunction would significantly impact the MTT assay.[15][16] | - Understand the mechanism of each assay and how Infigratinib might affect it.- Use a third, orthogonal assay (e.g., cell counting) to validate findings.- Consider that different assays may reflect different aspects of cellular health (e.g., metabolic activity vs. cell number). |
Experimental Protocols
MTT Proliferation Assay Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound
This protocol is a general guideline and should be performed according to the manufacturer's instructions.
Materials:
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
After the drug treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
-
Incubation and Measurement:
Signaling Pathway Diagram
FGFR Signaling Pathway and Inhibition by Infigratinib
Caption: Infigratinib blocks FGFR signaling, inhibiting key downstream pathways.
References
- 1. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacovigilance Study of Infigratinib: A Safety Analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qedtx.com [qedtx.com]
- 6. researchhub.com [researchhub.com]
- 7. goldbio.com [goldbio.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 12. Hyperphosphatemia Secondary to the Selective Fibroblast Growth Factor Receptor 1-3 Inhibitor Infigratinib (BGJ398) Is Associated with Antitumor Efficacy in Fibroblast Growth Factor Receptor 3-altered Advanced/Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qedtx.com [qedtx.com]
- 14. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl‐2 inhibitors enhance FGFR inhibitor‐induced mitochondrial‐dependent cell death in FGFR2‐mutant endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. OUH - Protocols [ous-research.no]
- 21. scribd.com [scribd.com]
Addressing solubility issues of Infigratinib Phosphate in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting solutions for addressing solubility challenges encountered with Infigratinib Phosphate in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a large, complex molecule with physicochemical properties that present significant solubility challenges, particularly in neutral aqueous solutions. Its solubility is highly pH-dependent. Understanding these properties is the first step in developing an effective dissolution strategy.
Table 1: Physicochemical Properties of Infigratinib and its Phosphate Salt
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 658.5 g/mol (Phosphate Salt) | [1] |
| 560.5 g/mol (Free Base) | [2] | |
| Predicted Water Solubility | 0.0299 mg/mL | [3][4] |
| Aqueous Solubility (pH 6.8, 37°C) | < 0.0005 mg/mL (< 1 µg/mL) | [5] |
| Aqueous Solubility (Acidic pH) | > 1 mg/mL in gastric pH range (pH 1-2); up to 1.7 mg/mL in pH 3-4.5 buffer. | [5] |
| pKa (Strongest Acidic) | 9.98 | [3][4] |
| pKa (Strongest Basic) | 8.23 | [3][4] |
| logP | 4.68 - 4.78 | [3][4] |
| Biopharmaceutics Classification | Classified as low solubility; potentially BCS Class IV (low solubility, low permeability). |[5] |
Q2: Why is my this compound not dissolving in standard aqueous buffers like PBS (pH 7.4)?
A2: this compound's solubility dramatically decreases as the pH approaches and exceeds neutral (pH 6.8 and above).[5] At a physiological pH of 7.4, its aqueous solubility is extremely low (< 1 µg/mL), leading to visible precipitation or failure to dissolve in buffers like PBS.[5] The molecule is more soluble in acidic conditions (pH 1-4.5).[5]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions.[6][7] Solubility in fresh, high-quality DMSO can reach up to 100 mg/mL.[7] For lower concentrations (e.g., 8.75 mg/mL), gentle warming (to 60°C) and sonication may be required to achieve full dissolution.[6] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]
Q4: How can I prepare a final working solution in an aqueous buffer from a DMSO stock for in vitro assays?
A4: The key is to ensure the final concentration of DMSO in your aqueous buffer (e.g., cell culture medium) is very low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts or toxicity. Prepare the working solution by performing a serial dilution. Start by diluting the high-concentration DMSO stock into your target aqueous buffer with vigorous mixing. It is crucial to add the DMSO stock to the buffer, not the other way around, to minimize precipitation.
Q5: I'm observing precipitation when I dilute my DMSO stock into my aqueous cell culture medium. What can I do?
A5: This is a common issue due to the sharp drop in solubility when moving from an organic solvent to an aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Check DMSO Percentage: Ensure the final DMSO concentration does not exceed recommended limits for your cell line (usually 0.1% or lower). Higher DMSO content can sometimes help solubility but may introduce unwanted biological effects.
-
Use a Surfactant: Consider including a biocompatible surfactant, such as Tween® 80, in your final aqueous solution at a low concentration (e.g., 0.01-0.1%) to help maintain solubility.
-
Adjust pH: If your experimental system allows, using a slightly more acidic buffer (e.g., pH 6.0-6.5) can improve solubility, but you must verify this does not affect your experimental outcomes.
Q6: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A6: For in vivo applications, especially oral administration, co-solvents and specialized formulation vehicles are necessary. Published studies have used formulations such as:
-
A suspension in a vehicle of PEG300 and D5W (5% dextrose in water)[6].
-
A solution in an acetic acid-acetate buffer (pH 4.6) mixed with PEG300 (1:1, v/v)[6].
-
Lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can also be explored to enhance oral bioavailability by maintaining the drug in a solubilized state in the gastrointestinal tract.[8]
Troubleshooting Guide: Solubility Issues
Problem: this compound precipitates or fails to dissolve during the preparation of aqueous working solutions.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration exceeds the solubility limit in the aqueous buffer. Reduce the final concentration of this compound. |
| pH of Aqueous Buffer | The buffer pH is neutral or basic (≥ 6.8), where solubility is extremely low.[5] If possible, use a buffer with a slightly acidic pH (e.g., 4.5-6.5). Confirm pH compatibility with your experimental system. |
| High Percentage of Aqueous Solvent | The compound is precipitating upon dilution from the DMSO stock. Ensure the final DMSO concentration is kept as high as is tolerable for the experiment (e.g., 0.1%) and add the DMSO stock to the aqueous buffer while vortexing. |
| Impure or "Wet" DMSO | Water absorbed by DMSO can significantly lower its solvating power for hydrophobic compounds.[7] Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[7] |
| Incorrect Dilution Method | Adding aqueous buffer to the DMSO stock can cause rapid precipitation. Always add the small volume of DMSO stock to the larger volume of aqueous buffer with continuous, vigorous mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 658.5 g/mol ), anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure: a. Weigh 6.59 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex vigorously for 2-3 minutes. d. If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37-60°C can be applied if necessary.[6] e. Once fully dissolved, a clear solution is obtained. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C. For long-term storage (6 months to 1 year), -80°C is recommended.[6]
Protocol 2: Preparation of a 10 µM Aqueous Working Solution for In Vitro Assays
-
Materials: 10 mM this compound DMSO stock solution, sterile target aqueous buffer (e.g., cell culture medium), sterile polypropylene tubes.
-
Procedure (for 1 mL final volume): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the target buffer. This creates a 100 µM solution in 1% DMSO. Vortex immediately and thoroughly. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the target buffer. This creates the final 10 µM solution in 0.1% DMSO. c. Vortex the final solution thoroughly and use it immediately for the best results.
Protocol 3: Example Formulation for In Vivo Oral Gavage (Reference)
This protocol is for reference only and requires optimization and ethical approval for animal studies.
-
Materials: this compound, Polyethylene glycol 300 (PEG300), 5% Dextrose in Water (D5W).
-
Example Suspension Formulation (as per literature reference[6]): a. Determine the required dose (e.g., 20 mg/kg). b. Weigh the necessary amount of this compound. c. Prepare the vehicle by mixing PEG300 and D5W in a 2:1 (v/v) ratio. d. Suspend the this compound powder in the vehicle. e. Sonicate or homogenize the suspension to ensure uniformity before administration. The final product is a suspension, not a solution.
Visualizations
References
- 1. This compound | C26H34Cl2N7O7P | CID 56669626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jetir.org [jetir.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Infigratinib Phosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify mechanisms of acquired resistance to Infigratinib Phosphate.
Troubleshooting Guides
Problem 1: Loss of initial tumor response to Infigratinib in a patient.
Possible Cause: Development of acquired resistance through on-target mutations or activation of bypass signaling pathways.
Troubleshooting Steps:
-
Patient Sample Collection:
-
Molecular Analysis of Tumor/cfDNA:
-
Perform Next-Generation Sequencing (NGS) to screen for mutations in the FGFR2 kinase domain. Pay close attention to known resistance mutations (see Table 1).
-
Simultaneously, use a targeted NGS panel to look for alterations in genes associated with bypass signaling pathways, such as MET, ERBB2/3, EGFR, KRAS, NRAS, BRAF, PIK3CA, and AKT1.[3][4][5]
-
-
Data Interpretation:
-
FGFR2 Mutation Detected: If a known resistance mutation is identified, this is the likely cause of resistance. The specific mutation may inform the choice of a next-generation FGFR inhibitor that can overcome this resistance.[2][4]
-
Bypass Pathway Alteration Detected: Identification of an activating mutation or amplification in a bypass pathway gene suggests that combination therapy may be required to re-sensitize the tumor to FGFR inhibition.[3][4]
-
No Mutations Detected: Consider other resistance mechanisms like epithelial-to-mesenchymal transition (EMT) or epigenetic changes.[3] Further research using patient-derived models may be necessary.
-
Problem 2: In vitro model (cell line) develops resistance to Infigratinib.
Possible Cause: Emergence of a sub-clone with a resistance mechanism.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value of the resistant cell line compared to the parental, sensitive cell line.
-
-
Genomic and Transcriptomic Analysis:
-
Extract DNA and RNA from both parental and resistant cell lines.
-
Perform whole-exome sequencing (WES) or targeted NGS on the DNA to identify mutations in FGFR2 and key bypass pathway genes.
-
Conduct RNA sequencing (RNA-seq) to identify upregulation of receptor tyrosine kinases (e.g., MET, EGFR) or changes associated with EMT.
-
-
Functional Analysis:
-
Use Western blotting to assess the phosphorylation status of key downstream signaling proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in both parental and resistant lines, with and without Infigratinib treatment.[3] Reactivation of these pathways in the resistant line despite Infigratinib treatment points to a bypass mechanism.[3]
-
If a specific bypass receptor (e.g., MET) is upregulated, treat the resistant cells with a combination of Infigratinib and an inhibitor of that receptor to see if sensitivity is restored.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to Infigratinib?
A1: The most frequently observed mechanisms are secondary mutations in the FGFR2 kinase domain and the activation of bypass signaling pathways that reactivate downstream signaling independently of FGFR2.[3][4]
Q2: Which specific FGFR2 mutations should I be looking for?
A2: The most common resistance mutations occur at the "gatekeeper" residue (V564/V565) and the "molecular brake" residues (N549/N550).[4][6][7] A comprehensive list of reported mutations is provided in Table 1.
Q3: What are the key bypass signaling pathways implicated in Infigratinib resistance?
A3: The primary bypass pathways are the MAPK and PI3K/AKT/mTOR pathways.[3][5] These can be activated by upstream signals from other receptor tyrosine kinases like MET, EGFR, and ERBB2/3, or by downstream mutations in genes like RAS and PIK3CA.[3][4]
Q4: How can I functionally validate a putative resistance mutation found in my cell line?
A4: You can use site-directed mutagenesis to introduce the specific mutation into a sensitive parental cell line. Then, perform cell viability assays to determine if the mutation confers resistance to Infigratinib.
Q5: Is it possible for a patient to have more than one resistance mechanism?
A5: Yes, polyclonal secondary FGFR2 mutations (multiple different resistance mutations in the same patient) have been observed.[4] It is also possible for a tumor to have both an FGFR2 mutation and a bypass pathway alteration.[8]
Data Presentation
Table 1: Common Secondary FGFR2 Kinase Domain Mutations Conferring Resistance to Infigratinib
| Mutation Category | Specific Mutations | Frequency of Category (in resistant patients) | Reference |
| Molecular Brake | N550K, N550H, N549H, N549K | ~63% of patients with FGFR2 mutations | [4][6][7] |
| Gatekeeper | V565F, V565L, V565I, V564F | ~47% of patients with FGFR2 mutations | [2][4][7] |
| Other Kinase Domain | K641R, L617V, E565A, K659M | Less frequent | [6][9] |
Note: Frequencies are based on a combined analysis of 82 patients and represent the proportion of patients with FGFR2 kinase domain mutations who have a mutation in that category.[4]
Table 2: In Vitro IC50 Fold Change for Infigratinib Against Various FGFR2 Mutations
| FGFR2-Fusion Mutation | Fold Change in IC50 (vs. Wild-Type) | Reference |
| E565A | >100 | [9] |
| L617M | >100 | [9] |
Note: This table is populated with available data. Researchers should perform their own dose-response experiments to confirm these findings in their specific model systems.
Experimental Protocols
Protocol 1: Generation of Infigratinib-Resistant Cell Lines
-
Determine Initial IC50: Culture the parental cancer cell line (with a known activating FGFR2 alteration) and perform a dose-response assay (e.g., MTT, CellTiter-Glo) with a range of Infigratinib concentrations to determine the initial IC50.
-
Initial Drug Exposure: Treat the parental cells with Infigratinib at a concentration equal to their IC20 (the concentration that inhibits 20% of growth) for 48-72 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and culture them in drug-free medium until the cell population recovers.
-
Dose Escalation: Once the cells are proliferating robustly, passage them and re-introduce Infigratinib at a 1.5 to 2-fold higher concentration.
-
Iterative Cycles: Repeat steps 3 and 4, gradually increasing the Infigratinib concentration. This process can take several months.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to measure the IC50. A significant (e.g., >10-fold) increase in IC50 indicates the establishment of a resistant cell line.
-
Clonal Isolation (Optional): Use limiting dilution to isolate and expand single-cell clones from the resistant population to ensure a homogenous cell line for downstream experiments.
Protocol 2: Western Blot Analysis of Bypass Pathway Activation
-
Cell Lysis: Culture parental and Infigratinib-resistant cells to 80-90% confluency. Treat with Infigratinib (at the parental IC50) or DMSO (vehicle control) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. A recommended panel includes:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Compare the levels of phosphorylated proteins relative to total proteins between parental and resistant cells, with and without Infigratinib treatment.
Protocol 3: Site-Directed Mutagenesis to Validate a Resistance Mutation
-
Primer Design: Design a pair of complementary oligonucleotide primers, 25-45 bases in length, containing the desired point mutation in the center. The primers should be designed to amplify the entire plasmid vector containing the wild-type FGFR2 cDNA.
-
Mutagenic PCR: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the wild-type FGFR2 plasmid as a template and the mutagenic primers. The PCR conditions should be optimized for amplifying the entire plasmid.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform competent E. coli with the DpnI-treated PCR product. Plate the bacteria on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Screening and Sequencing: Isolate plasmid DNA from several resulting colonies. Screen for the desired mutation using restriction digest analysis (if the mutation creates or removes a restriction site) or by Sanger sequencing of the entire FGFR2 insert to confirm the presence of the mutation and the absence of other unintended mutations.
-
Functional Validation: Transfect the confirmed mutant plasmid into a suitable cell line and proceed with cell viability assays to assess its response to Infigratinib.
Mandatory Visualizations
Caption: Infigratinib resistance mechanisms.
Caption: Workflow for investigating Infigratinib resistance.
References
- 1. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. Mapping global signaling state during switched RTK activation to identify the essential features of bypass resistance in cancer [ecr.idre.ucla.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologypro.esmo.org [oncologypro.esmo.org]
- 9. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
Infigratinib Phosphate stability and storage best practices
Technical Support Center: Infigratinib Phosphate
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Proper storage is critical to maintain the integrity of solid this compound. It is a white to off-white, non-hygroscopic crystalline powder[1]. For laboratory use, it should be stored at 4°C in a sealed container, away from moisture[2][3]. For long-term storage, -20°C is recommended, which can preserve the powder for up to three years[4]. The formulated capsules for clinical use are stored at room temperature, 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[5].
Q2: How should I store this compound after dissolving it in a solvent?
Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles[4]. For optimal stability, store these solutions in sealed containers, protected from moisture. Recommended storage temperatures are -80°C for up to one year or -20°C for up to six months[2][3]. One source suggests a shorter stability of one month at -20°C in solvent[4].
Q3: What is the general stability profile and what substances are incompatible with this compound?
This compound is stable under the recommended storage conditions[3]. However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[3]. During stability studies of the drug substance and product, trends in the formation of specified impurities and degradants were observed, though specific details are not publicly available[1].
Q4: What are the best practices for handling this compound in a laboratory setting?
Safe handling is crucial. Always work in a well-ventilated area, preferably with appropriate exhaust ventilation, to avoid the formation of dust and aerosols[3]. Use full personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation and contact with skin or eyes[3]. In case of a spill, use an absorbent, liquid-binding material to contain it, and decontaminate the affected surfaces with alcohol[3].
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes | Source(s) |
| Solid (Powder) | 4°C | Not Specified | Sealed storage, away from moisture. | [2][3] |
| -20°C | 3 years | Powder form. | [4] | |
| Solid (Capsule) | 20°C - 25°C | 24 months | Excursions permitted to 15°C - 30°C. | [1][5] |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles. | [2][3][4] |
| -20°C | 6 months | Sealed storage, away from moisture. | [2][3] | |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [4] |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
This is a common issue related to solubility. This compound has low solubility[1]. The solubility in DMSO, a common solvent, can be significantly impacted by the presence of moisture. Always use fresh, anhydrous DMSO for preparing stock solutions[2][4]. If warming is required to dissolve the compound, it should be done carefully and the solution should be used immediately for optimal results[2][4].
References
Technical Support Center: Infigratinib Phosphate in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing infigratinib phosphate in long-term animal studies. The information is designed to help anticipate and mitigate potential toxicities associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Infigratinib is an orally bioavailable, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1][2] It has a high affinity for FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[3][4] By inhibiting FGFR signaling, infigratinib disrupts downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6] Aberrant FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.[3][5]
Q2: What are the primary on-target toxicities observed with infigratinib in long-term animal studies?
A2: The most prominent on-target toxicities are hyperphosphatemia and ocular toxicities.[7][8] Hyperphosphatemia is a direct consequence of FGFR1 inhibition, which plays a role in phosphate homeostasis.[7] Ocular toxicities can manifest as dry eye, blurred vision, and retinal pigment epithelial detachment (RPED).[7][8] Other reported toxicities at higher doses in animal studies include effects on bone, teeth, and liver.[9][10]
Q3: Is hyperphosphatemia always observed in animals treated with infigratinib?
A3: Not necessarily. The development of hyperphosphatemia is dose-dependent. Preclinical studies in mice, rats, and dogs have shown that a dose-phosphorus relationship is observed at doses of 10 mg/kg and higher.[11] In rats and mice, no significant changes in phosphorus levels were seen at doses of 5 mg/kg or lower.[11][12] In a study with a mouse model of achondroplasia, daily subcutaneous doses of 0.2 mg/kg and 0.5 mg/kg for 15 days did not alter FGF23 or phosphorus levels.[4]
Q4: What are the reported ocular toxicities in animal studies?
A4: In a 13-week study in rats at a high dose of 10 mg/kg/day, ocular toxicities included microscopic corneal mineralization and keratopathy, with clinical signs of corneal opacity in males. These findings were not reversible after a 6-week recovery period.[13]
Q5: What are the observed effects of infigratinib on bone in animal models?
A5: Infigratinib's effect on bone is complex and depends on the dose and the animal model. In toxicology studies at higher doses (e.g., 10 mg/kg/day in rats), findings included dose-dependent bone growth plate thickening in the femur and sternum.[13] In a 13-week study in dogs, bone toxicities were observed at 1 and 3 mg/kg/day.[13] Conversely, in a mouse model of achondroplasia, low doses of infigratinib (0.2 and 0.5 mg/kg/day) led to a significant increase in bone growth and corrected growth plate abnormalities.[3][4][5][6][14]
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia
| Symptom/Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| Elevated serum phosphate levels | On-target inhibition of FGFR1-mediated phosphate homeostasis. | Dose Reduction: Consider reducing the dose of infigratinib to a level that maintains efficacy while minimizing hyperphosphatemia. Doses ≤5 mg/kg in rodents are less likely to cause this effect.[11][12] Dietary Modification: For rodent studies, consider using a custom diet with controlled (lower) phosphorus content. While not specifically documented for infigratinib preclinical studies, this is a standard approach for managing hyperphosphatemia.[15][16][17] Phosphate Binders: In some clinical settings, phosphate binders like sevelamer are used.[18] While less common in preclinical studies, their use could be explored if hyperphosphatemia is a significant confounder. |
| Soft tissue mineralization observed on histopathology | Prolonged and severe hyperphosphatemia. | Implement the mitigation strategies for hyperphosphatemia promptly. Ensure regular monitoring of serum phosphate to prevent sustained high levels. |
Issue 2: Monitoring and Mitigating Ocular Toxicity
| Symptom/Observation | Potential Cause | Troubleshooting/Mitigation Strategy |
| Corneal opacities, excessive blinking, or discharge in study animals. | Direct or systemic effects of infigratinib on ocular tissues. | Regular Ophthalmic Examinations: Implement a schedule of regular ophthalmic examinations, including slit-lamp examination and fundoscopy, to detect early signs of ocular toxicity. Dose Evaluation: Ocular toxicities are likely dose-dependent. If observed, consider evaluating lower doses. Supportive Care: For symptoms like dry eye, consider the use of preservative-free artificial tears, as is done prophylactically in some clinical studies.[19] |
| Histopathological findings of corneal mineralization or keratopathy. | Long-term exposure to infigratinib, particularly at higher doses. | If these findings are present at the study endpoint, correlate them with in-life observations and serum chemistry. Consider including recovery groups in the study design to assess the reversibility of these lesions. |
Data Presentation
Table 1: Summary of Infigratinib-Related Toxicities in Long-Term Animal Studies
| Species | Study Duration | Dose (mg/kg/day) | Route | Key Findings |
| Rat | 13 weeks | 1, 3, 10 | Oral | Dose-dependent bone growth plate thickening, tooth degeneration. At 10 mg/kg: corneal mineralization and keratopathy (irreversible), increased serum phosphate, tissue mineralization, increased AST, ALP, urea, and creatinine.[13] |
| Rat | 26 weeks | Up to 3 | Oral | Bone toxicities (decreased bone strength and mineral density, growth plate fractures), liver toxicities (centrilobular vacuolation, mild focal necrosis).[13] |
| Dog | 13 weeks | 1, 3, 10 | Oral | Bone toxicities at 1 and 3 mg/kg. At 10 mg/kg: skin-related findings (acinar atrophy, hyperkeratosis), decreased body weight gain and food consumption (reversible).[13] |
| Dog | 39 weeks | Up to 3 | Oral | Bone and liver toxicities.[13] |
| Mouse | 28 days | 1, 3, 10, 20, 30 | Oral | Dose-dependent increase in serum phosphate at ≥10 mg/kg.[11] |
| Juvenile Rat | 8 weeks | 0.03, 0.1, 0.3, 1 | Oral | No significant dose-phosphorus relationship.[11] At 1 mg/kg: altered dentoalveolar development.[10] |
Table 2: Dose-Response Relationship of Infigratinib and Serum Phosphorus in Preclinical Studies
| Species | Dose (mg/kg/day) | Study Duration | Effect on Serum Phosphorus |
| Mouse, Rat | 0.03 - 5 | 10 days - 12 weeks | No significant change.[11][12] |
| Mouse, Rat, Dog | ≥ 10 | 28 days - 13 weeks | Significant increase in serum phosphorus.[11] |
Experimental Protocols
Protocol 1: Long-Term (26-Week) Oral Toxicity Study in Rats
-
Animal Model: Wistar Hannover rats (Crl:WI(Han)), approximately 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% w/v methylcellulose in water).
-
Group 2: Low dose infigratinib (e.g., 1 mg/kg/day).
-
Group 3: Mid dose infigratinib (e.g., 3 mg/kg/day).
-
Group 4: High dose infigratinib (e.g., 10 mg/kg/day) - Note: This dose may lead to significant toxicities and may need adjustment based on tolerability.
-
Recovery groups for vehicle and high dose.
-
-
Formulation: this compound can be formulated as a suspension in a suitable vehicle such as 0.5% (w/v) methylcellulose in purified water. The formulation should be prepared fresh daily.
-
Administration: Once daily oral gavage at a consistent time each day.
-
Monitoring:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
Monthly: Detailed ophthalmic examinations.
-
At 3 and 6 months: Blood collection for hematology and clinical chemistry (including serum phosphate, calcium, creatinine, AST, ALT, ALP).
-
-
Terminal Procedures:
-
At 26 weeks, animals are euthanized for complete necropsy.
-
Organ weights are recorded.
-
A comprehensive list of tissues should be collected and preserved for histopathological examination.
-
Recovery groups are maintained for an additional period (e.g., 6 weeks) without treatment before terminal procedures.
-
Protocol 2: Mitigation of Hyperphosphatemia via Dose Adjustment
-
Study Design: Can be integrated into a long-term toxicity study.
-
Procedure:
-
Establish baseline serum phosphate levels for all animals.
-
Initiate dosing with infigratinib.
-
Monitor serum phosphate levels weekly for the first month, then bi-weekly or monthly.
-
If serum phosphate consistently exceeds a predefined threshold (e.g., >7 mg/dL), consider a dose reduction for that animal or group. The dose can be reduced by a set percentage (e.g., 25-50%).
-
Continue monitoring to assess the effect of the dose reduction on both serum phosphate and any efficacy endpoints.
-
A "3 weeks on, 1 week off" dosing schedule, similar to the clinical setting, could also be explored as a mitigation strategy.[8]
-
Visualizations
Signaling Pathways
Caption: Infigratinib inhibits the FGFR signaling pathway.
Experimental Workflow
Caption: Workflow for a long-term infigratinib toxicity study.
References
- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Low-dose infigratinib increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bridgebio.com [bridgebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma | FDA [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qedtx.com [qedtx.com]
- 12. bridgebio.com [bridgebio.com]
- 13. Expanding Horizons in Cholangiocarcinoma: Emerging Targets Beyond FGFR2 and IDH1 [mdpi.com]
- 14. Infigratinib in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary phosphate restriction suppresses phosphaturia but does not prevent FGF23 elevation in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Dietary Phosphorous Restriction on Fibroblast Growth 2 Factor-23 and sKlotho Levels in Patients with Stages 1–2 Chronic Kidney Disease | MDPI [mdpi.com]
- 17. Effect of Dietary Phosphorous Restriction on Fibroblast Growth 2 Factor-23 and sKlotho Levels in Patients with Stages 1-2 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting Infigratinib Phosphate concentration for different cancer cell types
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using Infigratinib Phosphate (also known as BGJ398) in a laboratory setting.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for Infigratinib?"
???+ question "Which signaling pathways are inhibited by Infigratinib?"
???+ question "For which types of cancer cell lines is Infigratinib most effective?"
???+ question "How should this compound be dissolved and stored for in vitro experiments?"
Troubleshooting Guide
???+ question "Why am I observing high variability in my IC50 values for the same cell line?"
???+ question "My cells show initial sensitivity to Infigratinib but then develop resistance. What are the potential mechanisms?"
???+ question "I am not observing inhibition of downstream signaling (p-ERK, p-AKT) via Western Blot after treatment. What could be wrong?"
Data Presentation
Table 1: Infigratinib Potency (IC50) Against FGFR Kinases
| Target | IC50 (nM) | Reference(s) |
| FGFR1 | 0.9 - 1.1 | |
| FGFR2 | 1.0 - 1.4 | |
| FGFR3 | 1.0 - 2.0 | |
| FGFR4 | 60 - 61 | |
| VEGFR2 | 180 - 938 |
Table 2: Infigratinib Cellular Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference(s) |
| RT112 | Bladder | FGFR3 Overexpression | 5 | |
| SW780 | Bladder | FGFR3 Overexpression | 32 | |
| JMSU1 | Bladder | FGFR3 Overexpression | 15 | |
| RT4 | Bladder | FGFR3 Fusion | 30 | |
| KATO-III | Gastric | FGFR2 Amplification | Sensitive | |
| SNU-16 | Gastric | FGFR2 Amplification | Sensitive | |
| NCI-H716 | Colorectal | FGFR2 Amplification | Sensitive | |
| AN3CA | Endometrial | FGFR2 Mutation | Sensitive | |
| DMS114 | Lung | FGFR1 Amplification | Sensitive | |
| MDA-MB-134 | Breast | FGFR1 Amplification | Sensitive | |
| Hep-3B | Hepatocellular | FGF19 Amplification | Sensitive |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol outlines a method to determine the IC50 of Infigratinib in adherent cancer cells.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom, black-walled plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute cells in complete culture medium to an optimized seeding density (e.g., 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of Infigratinib serial dilutions in complete culture medium from a DMSO stock. For example, create a 10-point, 3-fold serial dilution starting from 20 µM down to ~1 nM.
-
Also prepare a 2X vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the cells and add 100 µL of the 2X Infigratinib dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Addition and Measurement:
-
Add 20 µL of Resazurin solution to each well (including background wells).
-
Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Normalize the data by setting the vehicle-treated wells to 100% viability and the background wells to 0% viability.
-
Plot the normalized viability (%) against the log of Infigratinib concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for FGFR Pathway Inhibition
This protocol describes how to assess the inhibition of FGFR signaling by checking the phosphorylation status of FGFR and a key downstream effector, ERK.
Materials:
-
Target cancer cell line cultured in 6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR, anti-phospho-ERK1/2 (p-ERK), anti-total-ERK, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of Infigratinib (e.g., 0, 10 nM, 100 nM, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total-FGFR, total-ERK, and GAPDH/β-Actin.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein at each Infigratinib concentration.
-
Visualizations
Caption: FGFR signaling pathway and inhibition by Infigratinib.
Caption: Workflow for in vitro testing of Infigratinib.
Validation & Comparative
A Comparative Analysis of Infigratinib Phosphate and Other Pan-FGFR Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Infigratinib Phosphate against other prominent pan-FGFR inhibitors, supported by experimental data from key clinical trials. The information is intended to assist researchers and drug development professionals in their evaluation of these targeted therapies.
Introduction to Pan-FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by gene fusions, rearrangements, amplifications, or activating mutations, is a known oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[2][3] Pan-FGFR inhibitors are a class of targeted therapies designed to block the activity of multiple FGFR family members, thereby inhibiting tumor growth.[1] This guide focuses on a comparative analysis of this compound and other leading pan-FGFR inhibitors: Pemigatinib, Futibatinib, and Erdafitinib.
Mechanism of Action
This compound is an ATP-competitive, selective inhibitor of FGFR1, FGFR2, and FGFR3.[4] By binding to the ATP-binding cleft of the FGFR kinase domain, it prevents receptor autophosphorylation and blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][2]
Other pan-FGFR inhibitors share a similar overarching mechanism but can differ in their specific binding properties and selectivity profiles.
-
Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[5]
-
Futibatinib is a highly selective, irreversible inhibitor of FGFR1, 2, 3, and 4. Its covalent binding to a conserved cysteine in the kinase domain results in prolonged inhibition.[6][7]
-
Erdafitinib is a pan-FGFR kinase inhibitor targeting FGFR1, 2, 3, and 4.[8][9]
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for pan-FGFR inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Exploring the Horizon: Anti-Fibroblast Growth Factor Receptor Therapy in Pancreatic Cancer with Aberrant Fibroblast Growth Factor Receptor Expression—A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001 - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
Validating Infigratinib Phosphate's In Vivo Target Engagement: A Comparative Guide to Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Infigratinib phosphate (Truseltiq), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), has demonstrated significant clinical activity in cancers with FGFR alterations.[1][2] Validating the engagement of infigratinib with its intended targets (FGFR1, FGFR2, and FGFR3) in a complex in vivo environment is crucial for optimizing dosing strategies, understanding mechanisms of resistance, and developing next-generation inhibitors. This guide provides a comparative overview of imaging-based methodologies for assessing the in vivo target engagement of this compound, supported by experimental data and detailed protocols.
Direct vs. Indirect Imaging of Target Engagement
In vivo imaging techniques to validate drug-target engagement can be broadly categorized into two approaches:
-
Direct Imaging: Utilizes a labeled version of the drug (e.g., radiolabeled or fluorescently tagged) to directly visualize its binding to the target protein in real-time. This provides the most direct evidence of target engagement.
-
Indirect Imaging: Measures a downstream biological consequence of the drug binding to its target. This can include changes in metabolic activity, receptor expression, or the activation of signaling pathways.
While studies on radiolabeled infigratinib have been conducted for mass balance and excretion analysis, specific in vivo imaging studies using a labeled form of infigratinib to directly visualize target engagement are not yet widely published.[3][4] Therefore, this guide will focus on established indirect imaging methods that have been successfully applied to FGFR inhibitors and can be adapted for infigratinib, as well as discussing the potential of direct imaging approaches.
Comparative Analysis of In Vivo Imaging Techniques
The following table summarizes and compares different in vivo imaging modalities for validating infigratinib's target engagement.
| Imaging Modality | Probe | Principle | Advantages | Disadvantages |
| PET Imaging (Indirect) | [18F]FDG | Measures changes in glucose metabolism in tumor cells as a downstream effect of FGFR inhibition.[5] | Quantitative, clinically translatable, provides information on therapeutic response. | Indirect measure of target engagement, influenced by other metabolic factors. |
| PET Imaging (Direct - Potential) | Radiolabeled Infigratinib or FGFR-specific ligand | Directly visualizes the binding of the radiolabeled tracer to FGFRs. | Direct and quantitative measure of target occupancy, high sensitivity. | Requires synthesis of a specific radiolabeled probe for infigratinib, which is not yet widely available for imaging studies. |
| Fluorescence Imaging (Direct - Potential) | Fluorescently-labeled Infigratinib or FGFR-specific probe | Visualizes target engagement through fluorescence intensity or lifetime imaging.[6][7] | High resolution, potential for multiplexing with other fluorescent probes. | Limited tissue penetration, autofluorescence can be a challenge. |
| Bioluminescence Resonance Energy Transfer (BRET) (Indirect) | Luciferase and fluorescent protein fusions | Measures the interaction between FGFR and downstream signaling partners, which is disrupted by infigratinib.[8][9] | Highly sensitive for protein-protein interactions, can be used in live cells and animals. | Requires genetic modification of cells, indirect measure of drug-target binding. |
Signaling Pathway and Experimental Workflows
To understand how these imaging techniques validate target engagement, it is essential to visualize the underlying biological processes and experimental procedures.
Infigratinib's Mechanism of Action
Infigratinib is an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1] By binding to the ATP-binding pocket of these receptors, it blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
Caption: Infigratinib signaling pathway.
Experimental Workflow: [18F]FDG PET Imaging for Response Assessment
This workflow illustrates the indirect validation of infigratinib's target engagement by monitoring the metabolic response of tumors.
Caption: [18F]FDG PET experimental workflow.
Quantitative Data Summary
The following table presents key quantitative data for infigratinib and a comparative FGFR inhibitor, AZD4547, which has been studied using [18F]FDG PET imaging.
| Parameter | Infigratinib | AZD4547 | Reference |
| Target | FGFR1, FGFR2, FGFR3 | FGFR1, FGFR2, FGFR3 | [1],[5] |
| In Vitro IC50 (FGFR1) | 0.9 nmol/L | Not Reported | [1] |
| In Vitro IC50 (FGFR2) | 1.4 nmol/L | Not Reported | [1] |
| In Vitro IC50 (FGFR3) | 1.0 nmol/L | Not Reported | [1] |
| In Vivo Imaging Probe | Not yet reported | [18F]FDG | [5] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Demonstrated in xenograft models | Significant reduction in tumor [18F]FDG uptake and growth | [10],[5] |
Experimental Protocols
[18F]FDG PET/CT Imaging for Monitoring Therapeutic Response to FGFR Inhibitors
This protocol is adapted from a study evaluating the response to the FGFR inhibitor AZD4547 in mouse xenograft models.[5]
1. Animal Model:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells with known FGFR alterations.
-
Monitor tumor growth until they reach a suitable size for imaging (e.g., 100-200 mm3).
2. Baseline Imaging:
-
Fast the mice for 6-8 hours before [18F]FDG injection to reduce background glucose levels.
-
Administer approximately 5.55 MBq (150 µCi) of [18F]FDG via tail vein injection.[11]
-
Allow for a 60-minute uptake period, during which the mice should be kept warm to minimize stress and maintain normal physiology.
-
Anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
3. Treatment:
-
Following baseline imaging, administer this compound or vehicle control orally at the desired dose and schedule.
4. Follow-up Imaging:
-
Repeat the [18F]FDG PET/CT imaging procedure at various time points after the initiation of treatment (e.g., day 3, 7, and 14) to monitor changes in tumor glucose metabolism.
5. Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the tumor and other relevant tissues.
-
Calculate the maximum standardized uptake value (SUVmax) for the tumor in each scan.
-
Compare the change in tumor SUVmax from baseline to follow-up scans between the treatment and control groups. A significant decrease in SUVmax in the treated group indicates a metabolic response and provides indirect evidence of target engagement.
Alternative and Emerging Techniques
Fluorescence Imaging
The development of fluorescently labeled infigratinib or FGFR-specific probes would enable direct visualization of target engagement at a high resolution.[6][7] This would involve synthesizing a conjugate where a fluorophore is attached to the infigratinib molecule without compromising its binding affinity for FGFRs. In vivo fluorescence imaging could then be performed using techniques like intravital microscopy or whole-body imaging systems.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for studying protein-protein interactions in living cells and animals.[8][9] To apply this to infigratinib, one could create a BRET-based sensor where FGFR is fused to a luciferase and a downstream signaling partner (e.g., GRB2) is fused to a fluorescent protein. Infigratinib-mediated inhibition of FGFR would disrupt this interaction, leading to a change in the BRET signal, thereby providing an indirect but sensitive measure of target engagement.
Conclusion
While direct in vivo imaging of this compound's target engagement is an area for future research, indirect methods, particularly [18F]FDG PET, offer a robust and clinically relevant approach to validate its in vivo activity. By measuring the downstream metabolic effects of FGFR inhibition, researchers can gain valuable insights into the pharmacodynamics of infigratinib and its therapeutic efficacy. The continued development of novel, specific imaging probes for FGFRs will further enhance our ability to non-invasively assess target engagement and accelerate the development of next-generation targeted therapies.
References
- 1. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bridgebio.com [bridgebio.com]
- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-FDG PET as an imaging biomarker for the response to FGFR-targeted therapy of cancer cells via FGFR-initiated mTOR/HK2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging of specific drug target binding at subcellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer | PLOS One [journals.plos.org]
Navigating Resistance: A Comparative Guide to Infigratinib Phosphate and Other FGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) has marked a significant advancement in the treatment of cancers harboring FGFR alterations. Infigratinib (BGJ398), a potent and selective pan-FGFR inhibitor, has demonstrated notable clinical activity. However, as with other targeted therapies, the development of resistance poses a significant clinical challenge. This guide provides a comparative analysis of cross-resistance between infigratinib phosphate and other FGFR TKIs, supported by experimental data, to inform future research and therapeutic strategies.
On-Target Resistance: The Gatekeeper and Beyond
Acquired resistance to infigratinib and other reversible ATP-competitive FGFR inhibitors frequently arises from secondary mutations within the FGFR kinase domain. These on-target alterations can sterically hinder drug binding or alter the kinase's conformational state, reducing inhibitor efficacy.
Key Resistance Mutations
The most clinically significant resistance mutations often occur at the "gatekeeper" residue (Val564 in FGFR2, Val555 in FGFR3) and the "molecular brake" residue (Asn550 in FGFR2, Asn540 in FGFR3).[1][2]
-
Gatekeeper Mutations (e.g., V564F/V565F): The substitution of the smaller valine with a bulkier phenylalanine at the gatekeeper position creates a steric clash that impedes the binding of infigratinib and other reversible TKIs.[3][4]
-
Molecular Brake Mutations (e.g., N550K/H): These mutations can destabilize the inactive conformation of the kinase, favoring an active state to which some inhibitors have lower affinity.[1][5]
Cross-Resistance Profiles of FGFR TKIs
The table below summarizes the in vitro activity (IC50 values) of various FGFR TKIs against wild-type and mutant FGFR2, providing a quantitative comparison of their cross-resistance profiles.
| FGFR2 Status | Infigratinib IC50 (nM) | Pemigatinib IC50 (nM) | Erdafitinib IC50 (nM) | Futibatinib (Irreversible) IC50 (nM) | Lirafugratinib (Irreversible) IC50 (nM) |
| Wild-Type | 7.6 | 2.5 | 2.2 | 1.4 | 1.8 |
| V565F (Gatekeeper) | >1000 | >1000 | >1000 | 18.2 | 5.8 |
| N550K (Molecular Brake) | 126 | 18.5 | 11.5 | 3.1 | 1.9 |
| E565A | 205.2 | - | - | - | - |
| L617M | 957.6 | - | - | - | - |
Data compiled from multiple sources.[1][6][7] Note: IC50 values can vary between different experimental setups.
Key Observations:
-
Reversible inhibitors like infigratinib, pemigatinib, and erdafitinib exhibit significant loss of potency against the V565F gatekeeper mutation.[1]
-
The N550K mutation confers a lesser degree of resistance to reversible inhibitors compared to the gatekeeper mutation.[1][5]
-
Irreversible FGFR TKIs, such as futibatinib and lirafugratinib, maintain significant activity against both gatekeeper and molecular brake mutations that confer resistance to reversible inhibitors.[1][8] This is attributed to their covalent binding mechanism, which is less susceptible to steric hindrance from these mutations.[8]
Off-Target Resistance: Bypassing the Blockade
Resistance to FGFR inhibitors can also occur through mechanisms that are independent of FGFR kinase domain mutations. These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the FGFR blockade and reactivate downstream proliferative and survival signals.
Major Bypass Pathways
The most frequently implicated bypass pathway in resistance to FGFR inhibitors is the PI3K/AKT/mTOR pathway .[5][9] Activation of this pathway can occur through various genetic alterations, including:
-
Mutations in PIK3CA
-
Loss of PTEN function
-
Mutations in AKT1
Reactivation of the MAPK pathway, often through mutations in genes like KRAS or NRAS, has also been observed as a mechanism of resistance.
Therapeutic Implications of Bypass Tracks
The activation of bypass pathways suggests that combination therapies may be necessary to overcome resistance. Preclinical studies have shown that combining an FGFR inhibitor with a PI3K or mTOR inhibitor can restore sensitivity in resistant models.
Experimental Protocols
Generation of Resistant Cell Lines
A common method to study acquired resistance in vitro is the continuous exposure of cancer cell lines with FGFR alterations to escalating concentrations of an FGFR inhibitor.
Example Protocol:
-
Cell Line Selection: Choose a cancer cell line known to be dependent on FGFR signaling (e.g., cholangiocarcinoma cell lines with FGFR2 fusions).
-
Initial Dosing: Culture the cells in the presence of the FGFR inhibitor at a concentration close to the IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture, isolate and expand individual clones that can proliferate in the presence of high concentrations of the inhibitor.
-
Characterization: Analyze the resistant clones for FGFR kinase domain mutations and activation of bypass signaling pathways.[10]
In Vitro Kinase Assays
Biochemical assays are used to determine the direct inhibitory activity of compounds on FGFR kinase activity.
Example Protocol (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagents: Recombinant FGFR kinase, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor ("tracer"), and test compounds.
-
Assay Principle: The assay measures the displacement of the tracer from the kinase's ATP-binding pocket by the test compound.
-
Procedure:
-
Incubate the FGFR kinase with the test compound at various concentrations.
-
Add the tracer and the europium-labeled antibody.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. Calculate IC50 values from the dose-response curves.
Cell Viability Assays
These assays are used to assess the effect of FGFR inhibitors on the proliferation and survival of cancer cells.
Example Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor for 72 hours.
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Data Analysis: Measure luminescence using a plate reader and calculate IC50 values from the dose-response curves.
Visualizing Resistance Mechanisms
On-Target Resistance: FGFR Kinase Domain Mutations
Caption: On-target resistance to reversible FGFR TKIs.
Off-Target Resistance: Activation of Bypass Pathways
Caption: Off-target resistance via bypass pathway activation.
Conclusion
The landscape of resistance to infigratinib and other FGFR TKIs is multifaceted, involving both on-target mutations and the activation of bypass signaling pathways. Understanding the specific mechanisms of resistance is crucial for the development of next-generation inhibitors and rational combination strategies. The differential activity of reversible and irreversible inhibitors against common resistance mutations highlights the potential for sequential therapies to overcome acquired resistance. Furthermore, the role of bypass pathways underscores the importance of a comprehensive genomic analysis of resistant tumors to guide the selection of appropriate combination therapies. Continued research in these areas will be essential to maximize the clinical benefit of FGFR-targeted therapies for patients with cancer.
References
- 1. Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mouseion.jax.org [mouseion.jax.org]
- 4. Setting up methods for Crispr/Cas9-mediated generation of FGFR1-Knockout cell lines | Biblioteca IQS [biblioteca.iqs.edu]
- 5. bioengineer.org [bioengineer.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Infigratinib Phosphate and Pemigatinib in FGFR2-fusion models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent FGFR2 inhibitors, Infigratinib Phosphate and Pemigatinib, specifically within the context of FGFR2-fusion-driven cancer models. The information presented is collated from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
Both this compound and Pemigatinib are potent, selective, ATP-competitive inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] They have shown significant anti-tumor activity in preclinical models and clinical trials involving cholangiocarcinoma (CCA) with FGFR2 gene fusions or rearrangements.[3][4][5] While direct head-to-head preclinical studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy, mechanism of action, and experimental validation.
Data Presentation
Table 1: In Vitro Efficacy in FGFR2-Fusion Positive Cell Lines
| Drug | Cell Line | FGFR2 Fusion Partner | IC50 (nM) | Reference |
| Infigratinib | ICC13-7 | N/A | 12 | [6] |
| Infigratinib | AN3-CA | N/A | 39 | [7] |
| Infigratinib | N/A | N/A | 1.4 (for FGFR2) | [7] |
| Pemigatinib | PDC-DUC18828 | N/A | 4 | [8] |
| Pemigatinib | PDO-DUC18828 | N/A | 2 | [8] |
| Pemigatinib | N/A | N/A | 0.5 (for FGFR2) | [9] |
N/A: Not available in the cited literature.
Table 2: In Vivo Efficacy in FGFR2-Fusion Xenograft Models
| Drug | Xenograft Model | Tumor Type | Dosing | Outcome | Reference |
| Infigratinib (BGJ398) | Patient-Derived Xenograft (PDX) | Cholangiocarcinoma | N/A | Significantly reduced tumor burden | [3][10] |
| Infigratinib | PDX Models | Cholangiocarcinoma, Breast, Liver, Gastric, Glioma | N/A | Reduction in tumor volume | [11] |
| Pemigatinib | Patient-Derived Xenograft (PDC-DUC18828) | Intrahepatic Cholangiocarcinoma | 5 mg/kg, oral gavage, 5 days/week | Significantly impaired tumor growth, 1.7-fold improvement in median survival | [8] |
N/A: Not available in the cited literature.
Table 3: Clinical Efficacy in FGFR2 Fusion/Rearrangement Cholangiocarcinoma (Previously Treated)
| Metric | Infigratinib (Phase 2) | Pemigatinib (FIGHT-202, Phase 2) |
| Objective Response Rate (ORR) | 23.1% | 35.5% |
| Median Duration of Response (DoR) | 5.0 months | 7.5 months |
| Median Progression-Free Survival (PFS) | 7.3 months | 6.9 months |
| Median Overall Survival (OS) | 12.2 months | 21.1 months |
Mechanism of Action
Both Infigratinib and Pemigatinib are ATP-competitive inhibitors that target the kinase domain of FGFRs.[1][2] FGFR2 fusions lead to constitutive activation of the receptor, driving downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2][3] By blocking the ATP-binding site, these inhibitors prevent autophosphorylation of the FGFR2 fusion protein, thereby inhibiting the downstream signaling cascade and leading to decreased cell proliferation and induction of apoptosis.[1][2]
Signaling Pathway Diagram
Caption: Inhibition of constitutively active FGFR2 fusion protein by Infigratinib and Pemigatinib blocks downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (Comparative IC50 Determination)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Pemigatinib in FGFR2-fusion positive cancer cell lines.
Methodology:
-
Cell Seeding: Seed FGFR2-fusion positive cells (e.g., patient-derived cholangiocarcinoma cell lines) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[12]
-
Drug Treatment: Prepare serial dilutions of this compound and Pemigatinib in fresh culture medium. Replace the medium in the cell plates with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours to 5 days.[12]
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay.[12][13]
-
Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
Caption: Experimental workflow for comparative cell viability assay.
In Vivo Xenograft Model (Comparative Efficacy Study)
Objective: To evaluate and compare the in vivo anti-tumor efficacy of this compound and Pemigatinib in a patient-derived xenograft (PDX) model of FGFR2-fusion positive cholangiocarcinoma.
Methodology:
-
Model Establishment: Subcutaneously implant tumor fragments from an FGFR2-fusion positive cholangiocarcinoma PDX model into immunocompromised mice.[8][10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~125-150 mm³), randomize the mice into three groups: Vehicle control, this compound, and Pemigatinib.[8][14]
-
Drug Administration: Administer the drugs and vehicle control orally, once daily, for a predetermined period (e.g., 3-4 weeks).[8]
-
Tumor Measurement: Measure tumor volume with calipers twice or three times a week.[8]
-
Endpoint: The study endpoint may be a specific tumor volume, a set duration of treatment, or signs of toxicity. Efficacy is determined by tumor growth inhibition.
-
Data Analysis: Plot mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment groups and the vehicle control group.
Caption: Workflow for a comparative in vivo xenograft study.
Conclusion
Both this compound and Pemigatinib demonstrate potent and selective inhibition of FGFR2 fusions, leading to significant anti-tumor activity in preclinical models and clinical settings. Based on the available data, Pemigatinib appears to show a higher objective response rate and longer median overall survival in clinical trials for previously treated FGFR2-fusion positive cholangiocarcinoma. However, it is crucial to note the absence of direct head-to-head comparative preclinical studies, and these clinical results are from separate trials. Further research, including direct comparative preclinical and clinical studies, is warranted to definitively establish the superior agent for this patient population.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pemigatinib in cholangiocarcinoma with a FGFR2 rearrangement or fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement - Oncology Practice Management [oncpracticemanagement.com]
- 6. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. qedtx.com [qedtx.com]
Evaluating the impact of FGFR gatekeeper mutations on Infigratinib Phosphate efficacy.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the efficacy of kinase inhibitors is often challenged by the emergence of drug resistance mutations. This guide provides a comparative analysis of Infigratinib Phosphate's performance against tumors harboring Fibroblast Growth Factor Receptor (FGFR) gatekeeper mutations, a critical mechanism of acquired resistance. We present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to inform further research and drug development efforts.
The Challenge of FGFR Gatekeeper Mutations
This compound is a selective, ATP-competitive inhibitor of FGFR1-3, showing significant clinical activity in patients with FGFR-driven malignancies, particularly cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][2] However, the long-term benefit of Infigratinib and other FGFR inhibitors is often limited by the development of acquired resistance.[3][4] A primary mechanism of this resistance is the emergence of secondary mutations in the FGFR kinase domain, with "gatekeeper" mutations being a recurrent theme.[2][3][5]
The gatekeeper residue is located at the entrance of the hydrophobic pocket in the kinase domain, and mutations at this site can sterically hinder the binding of ATP-competitive inhibitors like Infigratinib, thereby reducing their efficacy.[6][7] The most frequently reported FGFR2 gatekeeper mutation is V564F (also referred to as V565F in some literature).[2][7] Other significant mutations contributing to resistance include those at the molecular brake (N549/N550) and other kinase domain residues.[5][6]
Comparative Efficacy of Infigratinib and Other FGFR Inhibitors
The following tables summarize the in vitro efficacy of Infigratinib and other FGFR inhibitors against wild-type FGFR and clinically relevant gatekeeper mutations. The data, compiled from various studies, is presented as IC50 values (the concentration of a drug that gives half-maximal response), which are a standard measure of a drug's potency. Lower IC50 values indicate higher potency.
| Compound | FGFR2 Fusion (Wild-Type) | FGFR2 Fusion with V565A Mutation | FGFR2 Fusion with L617M Mutation |
| Infigratinib (BGJ398) | Sensitive | Resistant | Resistant |
| AZD4547 | Sensitive | Resistant | Resistant |
| Erdafitinib | Sensitive | Resistant | Resistant |
| TAS-120 (Futibatinib) | Sensitive | Resistant | Resistant |
| Ponatinib | Sensitive | Sensitive | Sensitive |
Table 1: In vitro drug sensitivity of various FGFR inhibitors against wild-type and mutant FGFR2 fusions. "Sensitive" indicates that the drug is effective at clinically achievable concentrations, while "Resistant" indicates a loss of efficacy. This table is a qualitative summary based on findings from a study on acquired resistance to Infigratinib.[8]
| Compound | FGFR2-WT (Binding Free Energy, kcal/mol) | FGFR2-V564F Mutant (Binding Free Energy, kcal/mol) |
| Infigratinib | -57.84 ± 6.08 | -49.57 ± 4.73 |
Table 2: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and V564F mutant of the FGFR2 kinase domain.[7] A higher (less negative) binding free energy for the mutant indicates a weaker interaction and thus, reduced inhibitory activity.
| Compound | FGFR2-WT (Binding Free Energy, kcal/mol) | FGFR2-N549H Mutant (Binding Free Energy, kcal/mol) | FGFR2-N549K Mutant (Binding Free Energy, kcal/mol) |
| Infigratinib | -63.79 ± 4.41 | -54.87 ± 4.49 | -56.37 ± 4.09 |
Table 3: Calculated binding free energy (ΔGbinding) of Infigratinib to the wild-type (WT) and N549H/K mutants of the FGFR2 kinase domain.[6] Similar to the gatekeeper mutation, these mutations at the molecular brake also lead to a decrease in binding affinity for Infigratinib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FGFR inhibitor efficacy against gatekeeper mutations.
Cell Viability and Drug Sensitivity Assays
This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Culture: Cancer cell lines harboring specific FGFR fusions and engineered to express gatekeeper mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., Infigratinib, Pemigatinib, etc.) with concentrations typically ranging from picomolar to micromolar. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, usually 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a tetrazolium-based colorimetric assay (e.g., MTT, MTS).
-
Data Analysis: The luminescence or absorbance values are normalized to the vehicle control. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Molecular Docking and Molecular Dynamics Simulations
These computational methods are employed to predict and analyze the binding of inhibitors to the FGFR kinase domain at an atomic level.
-
Protein and Ligand Preparation: The 3D crystal structure of the FGFR kinase domain (wild-type and mutant) is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the inhibitor (e.g., Infigratinib) is prepared using a molecular modeling software.
-
Molecular Docking: The inhibitor is docked into the ATP-binding pocket of the FGFR kinase domain using a docking program (e.g., AutoDock, Glide). The program samples various conformations and orientations of the inhibitor to predict the most favorable binding pose.
-
Molecular Dynamics (MD) Simulation: The predicted protein-ligand complex is subjected to MD simulations using software like GROMACS or AMBER. This simulation tracks the movement of atoms over time, providing insights into the stability of the complex and the interactions between the protein and the inhibitor.
-
Binding Free Energy Calculation: The binding free energy (ΔGbinding) is calculated from the MD simulation trajectories using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). A more negative ΔGbinding value indicates a stronger binding affinity.
Visualizing the Impact of Gatekeeper Mutations
The following diagrams, generated using Graphviz (DOT language), illustrate the FGFR signaling pathway, a typical experimental workflow, and the logical relationship of how gatekeeper mutations impact Infigratinib's efficacy.
Caption: FGFR Signaling Pathway and Infigratinib's Mechanism of Action.
Caption: Experimental Workflow for Evaluating Inhibitor Efficacy.
Caption: Impact of Gatekeeper Mutations on Infigratinib Efficacy.
Conclusion and Future Directions
The emergence of FGFR gatekeeper mutations presents a significant clinical challenge to the long-term efficacy of this compound. The V564F mutation, in particular, has been shown to confer resistance by reducing the binding affinity of Infigratinib to the FGFR2 kinase domain. While Infigratinib is highly effective against sensitive FGFR alterations, its activity is compromised in the presence of this and other resistance mutations.
The development of next-generation FGFR inhibitors with activity against common resistance mutations is a critical area of research. Ponatinib, a multi-kinase inhibitor, has shown some activity against Infigratinib-resistant mutations in preclinical models, but its broader kinase profile may lead to off-target toxicities. Covalent inhibitors like Futibatinib (TAS-120) represent another promising strategy to overcome resistance mediated by gatekeeper mutations. Further research should focus on:
-
Characterizing the full spectrum of resistance mutations: Comprehensive genomic profiling of patients progressing on Infigratinib is needed to identify all clinically relevant resistance mechanisms.
-
Developing novel inhibitors: The design of FGFR inhibitors that can effectively bind to and inhibit both wild-type and mutant forms of the receptor is paramount.
-
Exploring combination therapies: Investigating the combination of Infigratinib with other targeted agents or immunotherapies may help to prevent or overcome the emergence of resistance.
By understanding the molecular mechanisms of resistance and employing rational drug design and combination strategies, the clinical benefit of FGFR-targeted therapies can be extended for patients with these challenging cancers.
References
- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Infigratinib Phosphate: A Guide for Laboratory Professionals
Infigratinib phosphate, an antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a cytotoxic compound, it is classified as hazardous waste, necessitating adherence to strict protocols in line with local, state, and federal regulations. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound and associated materials in a research setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and serious eye irritation[1]. All personnel handling the compound must be trained on these risks and the appropriate safety measures.
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the required protective gear.
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves. | Prevents skin contact during handling and in case of spills. |
| Gown | Disposable, impermeable, long-sleeved gown with closed cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. | Prevents eye contact from splashes or aerosolized particles. |
| Respiratory | NIOSH-approved respirator (if handling powder outside a containment hood). | Avoids inhalation of the compound, which may be harmful[2]. |
Personnel should receive thorough training on the correct methods for donning and doffing PPE to avoid cross-contamination.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in the disposal process. Any material that comes into contact with this compound must be treated as cytotoxic waste[3].
Types of this compound Waste:
| Waste Category | Examples | Collection Container |
| Sharps Waste | Needles, syringes, glass vials, contaminated slides. | Puncture-proof, clearly labeled "Cytotoxic Sharps" container[3][4]. |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, plasticware, empty drug containers. | Leak-proof, puncture-resistant container with a lid, lined with a designated cytotoxic waste bag (typically yellow or red)[3]. |
| Liquid Waste | Unused solutions, contaminated buffers, cell culture media. | Leak-proof, shatter-resistant, clearly labeled "Cytotoxic Liquid Waste" container. DO NOT dispose of down the drain[5][6]. |
All waste containers must be clearly labeled with the cytotoxic/hazardous waste symbol and kept sealed when not in use.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound waste within a laboratory setting.
Experimental Protocol: Laboratory-Scale Disposal of this compound Waste
-
Preparation: Ensure all necessary PPE is correctly worn before handling any waste. Designate a specific area for waste accumulation, away from general lab traffic.
-
Segregation at Source:
-
Immediately after use, place all contaminated sharps directly into the designated cytotoxic sharps container. Do not recap or bend needles[3].
-
Place all non-sharp solid waste, including gloves, gowns, and contaminated lab supplies, into the designated solid cytotoxic waste container[4].
-
Carefully pour or pipette liquid waste into the designated liquid cytotoxic waste container.
-
-
Container Management:
-
Do not overfill containers. Fill sharps containers only to the indicated fill line (typically three-quarters full).
-
Securely close all container lids before moving them.
-
Wipe the exterior of containers with an appropriate deactivating agent (e.g., 70% alcohol) if there is a risk of external contamination[7].
-
-
Temporary Storage:
-
Store sealed waste containers in a secure, designated area with restricted access. This area should be clearly marked with biohazard and cytotoxic warning signs.
-
Follow institutional guidelines for the maximum allowable storage time in the laboratory.
-
-
Final Disposal:
-
Arrange for the collection of waste by a licensed hazardous waste disposal company. All disposal must be conducted in accordance with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA)[5][8][9].
-
Ensure all required documentation, such as waste manifests, is completed accurately.
-
Spill Management
In the event of a spill, immediate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full PPE listed in the table above.
-
Containment:
-
For liquid spills, cover with absorbent, plastic-backed pads.
-
For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
-
Cleaning:
-
Working from the outside of the spill inward, carefully clean the area.
-
Use a dedicated cytotoxic drug spill kit.
-
Decontaminate the area with an appropriate cleaning agent followed by a 70% alcohol rinse.
-
-
Disposal: All materials used for cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic solid waste[4].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By implementing these procedures, research facilities can ensure a safe environment for their staff, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
